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7-Methylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 7-Methylquinoline-4-carboxylic acid
  • CAS: 816448-99-4

Core Science & Biosynthesis

Foundational

Technical Guide: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

[1] Executive Summary The Pfitzinger reaction remains a cornerstone in heterocyclic chemistry for generating quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Friedländer synthesis, which requires unstable o-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Pfitzinger reaction remains a cornerstone in heterocyclic chemistry for generating quinoline-4-carboxylic acids (cinchoninic acids). Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes isatin —a stable, inexpensive, and readily available starting material.

This guide moves beyond basic textbook definitions to address the operational challenges faced in drug discovery. We focus on the synthesis of the quinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry found in antimalarials, NK3 receptor antagonists, and DHODH inhibitors.

Mechanistic Deep Dive: The Isatinate Pathway

To optimize the Pfitzinger reaction, one must understand that isatin is a masked amino-keto-acid . The reaction does not proceed directly from the lactam; it requires a base-mediated ring opening.[1]

The Critical Cascade
  • Hydrolysis (The Trigger): Strong base (KOH/NaOH) hydrolyzes the isatin lactam bond, generating the isatinate (2-aminophenylglyoxylate) anion. This is the true reactive species.

  • Condensation: The amine of the isatinate attacks the ketone carbonyl (or aldehyde).

  • Cyclization: An intramolecular Claisen-type condensation occurs between the ketone enolate and the glyoxylate carbonyl.

  • Aromatization: Dehydration yields the fully aromatic quinoline system.

Visualization of the Mechanism

PfitzingerMechanism Isatin Isatin (Lactam Form) Isatinate Isatinate Anion (Ring Opened) Isatin->Isatinate Hydrolysis Base Base (KOH/NaOH) Base->Isatinate Imine Imine/Enamine Intermediate Isatinate->Imine + Ketone Ketone Ketone/Aldehyde Ketone->Imine Cyclization Intramolecular Cyclization Imine->Cyclization - H2O Product Quinoline-4-Carboxylic Acid (Salt) Cyclization->Product Aromatization

Figure 1: The Pfitzinger reaction pathway.[2][1][3][4][5] Note that the active species is the ring-opened isatinate, not isatin itself.

Strategic Optimization: The "Art" of the Reaction

Base Selection and Stoichiometry
  • Recommendation: Use Potassium Hydroxide (KOH) (33% aq.) rather than NaOH.

  • Causality: The potassium salt of the resulting carboxylate is generally more soluble in the reaction medium (ethanol/water) than the sodium salt, preventing premature precipitation of intermediates that could trap impurities.

  • Stoichiometry: A minimum of 3-4 equivalents is required.

    • 1 eq to open the isatin ring.

    • 1 eq to neutralize the final carboxylic acid.

    • 1-2 eq excess to drive the condensation kinetics.

Regioselectivity with Unsymmetrical Ketones

When reacting isatin with unsymmetrical ketones (e.g., methyl ethyl ketone), two isomers are possible.

  • Kinetic Control: Reaction at the less hindered methyl group (forming the 2-ethyl derivative) is generally preferred.

  • Steric Steering: Bulky bases or lower temperatures enhance selectivity for the less substituted position.

Experimental Protocols

Method A: Classical Thermal Synthesis (Scale-Up Friendly)

Best for: Multi-gram synthesis where equipment cost is a constraint.

Reagents:

  • Isatin (10 mmol)[6]

  • Ketone (e.g., Acetophenone) (12 mmol)

  • KOH (40 mmol, dissolved in minimal water)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve isatin in the KOH solution. Checkpoint: The suspension should turn from orange/red to a clear yellow/brown solution, indicating isatinate formation.

  • Addition: Add the ketone followed by ethanol to ensure homogeneity.

  • Reflux: Heat to reflux (approx. 80°C) for 12–24 hours .

  • Monitoring: Monitor by TLC. Disappearance of the isatin spot is the primary indicator.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Evaporate ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with water (50 mL).

    • Wash with diethyl ether (2 x 20 mL) to remove unreacted ketone (neutral organic layer).

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3–4 with Glacial Acetic Acid (or 10% HCl).

    • Isolation: The product will precipitate as a solid.[3] Filter, wash with cold water, and dry.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation and rapid optimization.

Reagents:

  • Isatin (1.0 mmol)

  • Ketone (1.2 mmol)

  • KOH (33% aq.[6][7] solution, 2 mL)

  • Ethanol (1 mL)

Step-by-Step Workflow:

  • Loading: Combine isatin, ketone, and KOH solution in a microwave-safe vial.

  • Irradiation: Irradiate at 100–120°C (approx. 150 W) for 5–10 minutes .

    • Note: Use a capped vessel with pressure control.

  • Workup: Pour the reaction mixture into ice water (10 mL). Acidify with acetic acid.[3][6]

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF if necessary.

Workflow Visualization

ExperimentalWorkflow Start Start: Isatin + Base Branch Select Method Start->Branch MethodA Method A: Thermal Reflux (12-24h, 80°C) Branch->MethodA MethodB Method B: Microwave (5-10 min, 120°C) Branch->MethodB Common Cool & Remove Organics (Ether Wash) MethodA->Common MethodB->Common Acidify Acidify Aqueous Layer (pH 3-4 with AcOH) Common->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter End Pure Quinoline-4-COOH Filter->End

Figure 2: Decision tree and workflow for Classical vs. Microwave synthesis.

Data Presentation: Yield Comparison

The following table summarizes the efficiency gains using microwave irradiation compared to classical thermal heating for representative substrates.

EntryKetone SubstrateProduct (Quinoline Derivative)Method A Yield (Thermal)Method B Yield (MW)Ref
1 Acetophenone2-Phenylquinoline-4-COOH68%85% [1, 2]
2 Cyclohexanone1,2,3,4-Tetrahydroacridine-9-COOH65%88% [2]
3 4-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline-4-COOH62%82% [1]
4 2-Acetylpyridine2-(2-Pyridyl)quinoline-4-COOH55%78% [3]

Note: Microwave synthesis consistently provides higher yields due to efficient internal heating and reduced degradation of the isatinate intermediate.

Applications in Drug Discovery[3]

The quinoline-4-carboxylic acid scaffold is not merely a chemical curiosity; it is a validated pharmacophore.

  • Antivirals: Derivatives act as inhibitors of viral replication enzymes.

  • DHODH Inhibition: Substituted quinoline-4-carboxylic acids inhibit Dihydroorotate Dehydrogenase (DHODH), a target for anticancer therapy and autoimmune diseases (e.g., Leflunomide analogues) [4].[8]

  • Kinase Inhibitors: The carboxylic acid moiety serves as a handle for amide coupling to generate Type II kinase inhibitors, utilizing the quinoline core to occupy the ATP-binding pocket.

References

  • Shvekhgeimer, M. G. A. (2004).[9] The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. Link

  • El-Rayyes, N. R., & Al-Jalal, N. A. (1991). Heterocycles synthesis through reactions of nucleophiles with acrylonitriles. Journal of Chemical Technology & Biotechnology. (Microwave protocols adapted from similar heterocyclic condensations).[6] Link

  • Srinivas, K., et al. (2010). Microwave Assisted Synthesis of Quinoline-4-carboxylic Acids. E-Journal of Chemistry. Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. Link

  • Pfitzinger, W. (1886).[5][10] Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. Link

Sources

Exploratory

7-Methylquinoline-4-carboxylic acid derivatives and their applications

Strategic Synthesis, Pharmacophore Optimization, and Therapeutic Applications Executive Summary The quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a "privileged structure" in medicinal chemistry, capa...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Pharmacophore Optimization, and Therapeutic Applications

Executive Summary

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including G-protein-coupled receptors (GPCRs), DNA gyrase, and kinases. Within this family, 7-methylquinoline-4-carboxylic acid derivatives occupy a unique niche. The introduction of a methyl group at the C7 position is not merely structural; it serves as a strategic "metabolic blocker" to prevent oxidative degradation, modulates lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and induces steric constraints that enhance receptor selectivity.

This guide provides a comprehensive technical analysis of this scaffold, detailing the Pfitzinger synthetic pathway, structure-activity relationships (SAR), and validated protocols for developing neurotherapeutic and antimicrobial agents.

Chemical Architecture & Rational Design

The Pharmacophore

The utility of 7-methylquinoline-4-carboxylic acid lies in its trifunctional nature:

  • C4-Carboxylic Acid: The "warhead" attachment point. It is readily converted to amides (for NK3 antagonists) or esters (for prodrugs), or used as a chelating moiety in metalloenzyme inhibition.

  • C7-Methyl Group: A lipophilic anchor. Unlike a hydrogen atom, the methyl group fills hydrophobic pockets in target proteins (e.g., the NK3 receptor transmembrane domain) and blocks metabolic hydroxylation at the otherwise reactive C7 position.

  • C2-Position: The diversity vector. Aryl or heteroaryl substituents here dramatically alter the electronic landscape and solubility profile.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Quinoline Core (Scaffold) Pos7 C7-Methyl Group (Lipophilicity & Metabolic Stability) Core->Pos7 Hydrophobic Pocket Filling Pos4 C4-Carboxylic Acid (H-Bond Donor/Acceptor & Derivatization) Core->Pos4 Amide Coupling Pos2 C2-Substituent (Electronic Tuning & Target Specificity) Core->Pos2 Pi-Pi Stacking

Figure 1: SAR Map of 7-Methylquinoline-4-carboxylic acid, highlighting the strategic roles of C2, C4, and C7 positions.

Synthetic Pathways: The Pfitzinger Reaction

While several methods exist (e.g., Friedländer, Conrad-Limpach), the Pfitzinger reaction is the gold standard for generating 7-methylquinoline-4-carboxylic acids. It involves the condensation of 5-methylisatin with a ketone (or aldehyde) in a strong alkaline medium.

Mechanistic Advantage

The Pfitzinger reaction is preferred because:

  • Regiospecificity: The 5-methyl group on isatin unambiguously translates to the 7-position on the quinoline ring.

  • Scalability: It proceeds in high yields (typically >75%) without requiring exotic catalysts.

  • Versatility: It accepts a wide range of ketones (acetophenones, cyclic ketones) to vary the C2 and C3 positions.

Reaction Workflow

Pfitzinger_Synthesis Start Reactants: 5-Methylisatin + Ketone (R-CO-CH2-R') Step1 Step 1: Ring Opening (KOH/EtOH, Reflux) Forms Isatinate Start->Step1 Step2 Step 2: Condensation (Aldol-type reaction) Step1->Step2 In situ Step3 Step 3: Cyclization & Dehydration (Formation of Quinoline Ring) Step2->Step3 -H2O Workup Workup: Acidification (HCl/AcOH) to pH 4-5 Step3->Workup Product Final Product: 7-Methylquinoline-4-carboxylic Acid Workup->Product Precipitation

Figure 2: Step-by-step workflow of the Pfitzinger synthesis targeting 7-methyl derivatives.

Pharmacological Applications[1][2][3][4][5][6][7][8]

Neurotherapeutics: NK3 Receptor Antagonists

The neurokinin-3 (NK3) receptor is a validated target for schizophrenia and vasomotor symptoms (hot flashes).

  • Mechanism: Quinoline-4-carboxamides block the binding of Neurokinin B (NKB) to the NK3 receptor.

  • Role of 7-Methyl: In analogs like Talnetant and Osanetant, the quinoline core is essential. The 7-methyl group (or similar lipophilic substitutions) enhances BBB permeability, allowing the drug to reach central CNS targets effectively. It also stabilizes the molecule against hepatic oxidation.

Antimicrobial Agents

Derivatives substituted at the C2 position with aryl groups (e.g., 2-phenyl-7-methylquinoline-4-carboxylic acid) exhibit antibacterial activity.

  • Target: Bacterial DNA Gyrase (similar to fluoroquinolones, but distinct binding mode).

  • Spectrum: Often active against Gram-positive bacteria (S. aureus) and select Gram-negative strains.

Anticancer (DHODH Inhibition)

Recent studies implicate quinoline-4-carboxylic acids in the inhibition of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis.[1]

  • Relevance: Rapidly dividing cancer cells rely heavily on pyrimidine synthesis.[1] 7-methyl derivatives have shown promise in starving these cells of nucleotide precursors.

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-2-phenylquinoline-4-carboxylic Acid

A robust, self-validating protocol adapted for high purity.

Materials:

  • 5-Methylisatin (10 mmol)

  • Acetophenone (12 mmol)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid[3]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-methylisatin (1.61 g, 10 mmol) in 15 mL of 33% KOH. The solution will turn deep red/orange (formation of potassium isatinate).

  • Addition: Add acetophenone (1.44 g, 12 mmol) followed by 20 mL of ethanol to ensure homogeneity.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Critical Step: Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted acetophenone (organic layer discarded).

  • Precipitation: Acidify the aqueous layer dropwise with glacial acetic acid until pH 4–5 is reached. A voluminous precipitate will form.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/DMF.

Expected Yield: 75–85% Characterization: 1H NMR should show a singlet for the methyl group approx. δ 2.5 ppm and the disappearance of the ketone methyl signal.

Protocol B: Data Analysis of Antimicrobial Potency

When evaluating derivatives, organize MIC (Minimum Inhibitory Concentration) data to correlate lipophilicity with potency.

Compound IDR (C2-Pos)R' (C7-Pos)LogP (Calc)MIC (S. aureus) µg/mL
Ref 1 PhenylH3.264
Target A PhenylMethyl 3.7 32
Target B 4-F-PhenylMethyl3.916

Interpretation: The increase in LogP provided by the 7-methyl group often correlates with improved membrane permeation in bacteria, lowering the MIC.

References

  • Pfitzinger, W. (1886).[4] Synthese von Chinolinderivaten. Journal für Praktische Chemie.

  • Wolf, K. et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.

  • Snetkov, P. et al. (2024). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem Application Notes.

  • Albert, J. et al. (2000). Neurokinin 3 receptor antagonists in the treatment of schizophrenia. Expert Opinion on Investigational Drugs.

  • Shah, K.J.[5][6] & Coats, E.A. (1977).[6] Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Protocols & Analytical Methods

Method

High-Throughput Kinetic Characterization of Quinoline-Based DHODH Inhibitors via the DCIP-Coupled Redox Assay

Introduction & Mechanism of Action Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis, located on the outer surface of the inner mitochondrial membrane.[1][2][3][4][5] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Dihydroorotate Dehydrogenase (DHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis, located on the outer surface of the inner mitochondrial membrane.[1][2][3][4][5] It catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (Coenzyme Q) to form ubiquinol.[5][6]

For quinoline derivatives (e.g., Brequinar, Leflunomide analogs), the mechanism of inhibition is distinct. Unlike substrate analogs that compete with DHO, quinolines bind to the ubiquinone-binding tunnel (the hydrophobic channel formed by


-helices 1 and 2).[3][6] This makes them competitive inhibitors with respect to Ubiquinone  and non-competitive with respect to DHO.[6]
The Coupled Redox Assay Principle

Direct measurement of ubiquinol formation is difficult due to its instability and UV absorption overlap.[6] Therefore, we utilize a chromogenic coupled assay using 2,6-Dichloroindophenol (DCIP).[4]

  • DHODH oxidizes DHO to Orotate.[3][4][5][6][7][8][9]

  • Electrons are transferred to Decylubiquinone (

    
    ), reducing it to Decylubiquinol (
    
    
    
    ).[6]
  • 
     rapidly reduces the blue chromogen DCIP (Oxidized) to colorless DCIP (Reduced).
    
  • Readout: The rate of decrease in absorbance at 600 nm is directly proportional to DHODH activity.[6]

Pathway Visualization

DHODH_Mechanism DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN cofactor) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate QH2 Decylubiquinol (Reduced) DHODH->QH2 Reduction Q Decylubiquinone (Oxidized) Q->DHODH Electron Acceptor DCIP_Red DCIP (Reduced) COLORLESS (A600 Low) QH2->DCIP_Red e- Transfer DCIP_Ox DCIP (Oxidized) BLUE (A600 High) DCIP_Ox->DCIP_Red Inhibitor Quinoline Inhibitor (Binds Q-Tunnel) Inhibitor->DHODH Blocks Q Binding

Figure 1: The electron transfer cascade in the DHODH assay. Quinolines block the ubiquinone binding site, preventing the regeneration of FMN and the subsequent reduction of DCIP.[6]

Materials & Reagents

To ensure reproducibility with lipophilic quinolines, the choice of detergent and co-substrate is critical.[6]

ComponentRecommended ReagentConcentration (Stock)Final Assay Conc.Critical Notes
Enzyme Human recombinant DHODH0.5 mg/mL~2–10 nMUse N-terminally truncated (Met29-Arg395) to prevent aggregation while retaining the membrane-binding helices.[6]
Substrate 1 L-Dihydroorotate (L-DHO)20 mM in Buffer200–500 µM

is typically ~10–20 µM; we use saturating levels.[6]
Co-Substrate Decylubiquinone (DCU) 10 mM in DMSO50–100 µMDo not use CoQ10 (insoluble). DCU is a soluble analog essential for solution-phase assays.[6]
Chromogen 2,6-Dichloroindophenol (DCIP)2.5 mM in H2O60–100 µMPrepare fresh. Light sensitive.[6] Filter if precipitate forms.[6]
Detergent Triton X-10010% Solution0.05% – 0.1%Mandatory. DHODH is a membrane protein; Triton mimics the mitochondrial membrane environment.[6]
Inhibitor Quinoline Derivative10 mM in DMSOVariableFinal DMSO must be <1% (ideally 0.1%) to avoid enzyme denaturation.[6]
Assay Buffer Formulation
  • Base: 50 mM Tris-HCl, pH 8.0[4][5]

  • Salt: 150 mM KCl (Ionic strength mimics physiological conditions)

  • Additive: 0.1% Triton X-100[6][10][11][12]

  • Storage: Store at 4°C. Add DCIP and DCU immediately prior to the experiment.

Experimental Protocol

This protocol is optimized for a 96-well plate format (200 µL reaction volume).

Step 1: Preparation of the Reaction Mixture (2X)

Prepare a "2X Substrate Mix" containing everything except the enzyme and the inhibitor.[6]

  • Mix: Buffer + DCIP (120 µM) + Decylubiquinone (100 µM) + DHO (400 µM).

  • Note: We prepare at 2X concentration because we will dilute it 1:1 with the Enzyme/Inhibitor mix.[6]

Step 2: Enzyme & Inhibitor Pre-Incubation

Quinolines can be slow-binding or sticky.[6] Pre-incubation ensures thermodynamic equilibrium.[6]

  • Dilute Enzyme: Dilute DHODH stock into 1X Assay Buffer to reach 2X the desired final concentration (e.g., if final is 10 nM, prepare 20 nM).

  • Prepare Inhibitors: Perform 3-fold serial dilutions of your quinoline derivatives in DMSO. Then, dilute these 1:100 into 1X Assay Buffer to minimize DMSO shock.[6]

  • Plate Loading (Part A):

    • Add 50 µL of Diluted Enzyme to the wells.

    • Add 50 µL of Diluted Inhibitor (or DMSO control) to the wells.[6]

    • Result: 100 µL volume containing 1X Enzyme and 1X Inhibitor.[6]

  • Incubation: Incubate at 25°C for 20 minutes . This allows the quinoline to dock into the ubiquinone tunnel.[6]

Step 3: Reaction Initiation & Measurement[6]
  • Start Reaction: Add 100 µL of the 2X Substrate Mix (prepared in Step 1) to the wells using a multi-channel pipette.

  • Mix: Shake plate orbitally for 5 seconds.

  • Read: Immediately monitor Absorbance at 600 nm (A600) in kinetic mode.

    • Interval: Every 30 seconds.[6]

    • Duration: 10–20 minutes.[4][6]

    • Temperature: Maintain 25°C or 30°C (constant).

Step 4: Data Processing[6]
  • Calculate Velocity (

    
    ):  Determine the slope ( 
    
    
    
    ) from the linear portion of the curve (usually minutes 2–10).
  • Background Correction: Subtract the slope of the "No Enzyme" control (non-enzymatic reduction of DCIP is rare but possible with some redox-active compounds).

  • Normalization:

    
    
    
  • IC50 Determination: Fit the % Activity vs. Log[Inhibitor] using a 4-parameter logistic regression (Sigmoidal dose-response).

Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Reaction Assembly EnzymePrep Enzyme Prep (2X Conc in Buffer) Well 96-Well Plate EnzymePrep->Well CmpdPrep Quinoline Dilution (Serial Dilution in DMSO) CmpdPrep->Well SubstrateMix 2X Substrate Mix (DHO + DCU + DCIP) Start Add Substrate Mix (Initiate Reaction) SubstrateMix->Start Incubation Pre-Incubation 20 mins @ 25°C Well->Incubation Incubation->Start  Equilibrium Reached Read Kinetic Read A600 nm (10-20 min) Start->Read

Figure 2: Step-by-step workflow for the high-throughput DCIP reduction assay.

Troubleshooting & Optimization for Quinolines

Solubility & Aggregation (The "False Positive" Trap)

Quinolines are highly lipophilic.[6] If they precipitate, they can scatter light (increasing A600) or aggregate enzyme, leading to erratic data.[6]

  • Solution: Ensure Triton X-100 is at least 0.05%.[4][6] If IC50 curves are steep (Hill slope > 2), suspect aggregation.[6] Verify by adding 0.01% BSA to the buffer, which acts as a "sink" for colloidal aggregators.[6]

Redox Cycling (The "False Negative" Trap)

Some compounds can directly reduce DCIP or oxidize Ubiquinol non-enzymatically.[6]

  • Control: Run a "No Enzyme" control with the inhibitor and substrates. If A600 decreases, your compound is chemically reducing DCIP.[6]

Z' Factor Optimization

For screening campaigns, calculate the Z' factor.[6]



  • If Z' < 0.5: Increase enzyme concentration or incubation time to widen the signal window (

    
    ).
    

References

  • Knecht, W., & Löffler, M. (1998).[6] Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives.[6] Biochemical Pharmacology, 56(9), 1259–1264. Link

  • Liu, S., et al. (2000).[6] Structure of human dihydroorotate dehydrogenase with a quinolone inhibitor reveals an unusual binding mode. Structure, 8(1), 25-33. Link

  • Vyas, V. K., & Ghate, M. (2011).[6] Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors.[5] Mini Reviews in Medicinal Chemistry, 11(12), 1039-1055. Link

  • Madak, J. T., et al. (2019).[6] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8357–8376. Link

  • Baumgartner, R., et al. (2006).[6] Structure-based design of novel human dihydroorotate dehydrogenase inhibitors. Journal of Medicinal Chemistry, 49(4), 1239-1247. Link

Sources

Application

Application Note: High-Resolution NMR Characterization of 7-Methylquinoline-4-carboxylic Acid

Abstract & Scope This application note details the structural elucidation and purity assessment of 7-Methylquinoline-4-carboxylic acid , a critical pharmacophore in the development of antimalarials, kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the structural elucidation and purity assessment of 7-Methylquinoline-4-carboxylic acid , a critical pharmacophore in the development of antimalarials, kinase inhibitors, and metalloenzyme ligands.

Characterizing this scaffold presents specific challenges due to its zwitterionic potential (basic quinoline nitrogen vs. acidic carboxylate) and limited solubility in non-polar solvents. This guide provides a validated protocol for sample preparation, acquisition parameters, and a logic-based assignment of chemical shifts, distinguishing the 7-methyl regioisomer from common synthetic byproducts.

Experimental Protocol

Sample Preparation

Critical Causality: Quinoline-4-carboxylic acids often exhibit poor solubility in


 due to intermolecular hydrogen bonding (dimerization) and 

-stacking.

is the mandatory solvent to disrupt these aggregates and ensure sharp resonances.
  • Mass: Weigh 15–20 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

      
       ppm).
      
  • Dissolution: Vortex for 30 seconds. If suspension persists, sonicate at 40°C for 5 minutes.

    • Observation: The solution should be clear and light yellow. Turbidity indicates zwitterionic aggregation; add 1-2 drops of

      
       or 
      
      
      
      only if pH adjustment is explicitly required for specific studies (not standard for basic characterization).
  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (500 MHz recommended)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 s2.0 s (Ensure quaternary C relaxation)
Scans (NS) 161024 (Required for quaternary carbons)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)
Temperature 298 K (25°C)298 K (25°C)

Results & Discussion

1H NMR Analysis

The 1H NMR spectrum in DMSO-d₆ reveals a distinct pattern characteristic of 4-substituted quinolines. The 7-methyl substitution breaks the symmetry of the benzenoid ring, simplifying the coupling patterns compared to the unsubstituted parent.

Key Diagnostic Signals:

  • COOH (Pos 11): A very broad singlet >13.0 ppm. Often invisible if trace water is present due to rapid exchange.

  • H2 (Pos 2): The most downfield aromatic signal (~9.0 ppm) due to the electron-withdrawing nitrogen atom (alpha-position).

  • H5 (Pos 5): Significantly deshielded (~8.6 ppm) by the peri-effect of the carbonyl oxygen at Position 4.

  • Methyl (Pos 7-Me): A sharp singlet at ~2.55 ppm.

Table 1: 1H NMR Chemical Shift Assignments (DMSO-d₆)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Justification
COOH 13.5 - 14.0br s-Acidic proton (exchangeable).
H2 9.05d4.5

to Nitrogen; characteristic of quinoline.
H5 8.65d8.8Peri-deshielding by C4-COOH.
H8 7.95s-Ortho to N; Meta to Me. Appears as singlet due to weak meta-coupling.
H3 7.85d4.5

to Nitrogen; coupled to H2.
H6 7.55dd8.8, 1.8Ortho to H5; coupled to H5 and weakly to H8.
7-CH₃ 2.55s-Methyl group attached to aromatic ring.

Note: Shifts are representative based on the quinoline-4-carboxylic acid scaffold [1][2].[1] Exact values may drift


0.05 ppm depending on concentration and water content.
13C NMR Analysis

The 13C spectrum must confirm 11 carbon environments. The critical distinction is the carbonyl carbon (~167 ppm) and the differentiation of the quaternary carbons.

Table 2: 13C NMR Chemical Shift Assignments
PositionShift (

ppm)
TypeAssignment Logic
C=O (11) 167.5CqCarbonyl (Carboxylic Acid).
C2 150.2CH

-carbon to Nitrogen (deshielded).
C8a 148.5CqQuaternary bridgehead next to N.
C4 136.5CqIpso to COOH.
C7 140.1CqIpso to Methyl.
C8 128.5CHOrtho to Nitrogen.
C5 125.8CHPeri-position.
C6 129.5CHAromatic CH.
C3 120.5CH

to Nitrogen.
C4a 123.0CqBridgehead.
7-CH₃ 21.5CH₃Methyl carbon.

Structural Validation Workflow (Logic & Visualization)

To scientifically validate the structure and rule out the 5-methyl or 6-methyl isomers, 2D NMR (HMBC) is required.

HMBC Connectivity Logic
  • The Methyl Anchor: The proton signal at 2.55 ppm (Me) will show strong 3-bond correlations (

    
    ) to C6  and C8 , and a 2-bond correlation (
    
    
    
    ) to C7 .
  • Differentiation:

    • If it were 6-Methyl : The Methyl protons would correlate to C5 and C7.

    • If it were 7-Methyl : The Methyl protons correlate to C6 and C8. C8 is distinctively downfield (~128-130 ppm) compared to C5/C7 due to proximity to Nitrogen.

Visualization of Characterization Logic

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Assignment Logic cluster_2 Phase 3: Confirmation Sample Sample Prep (15mg in DMSO-d6) Acq Pulse Sequences (zg30, zgpg30, hmbcgp) Sample->Acq H1 1H NMR Analysis Acq->H1 C13 13C NMR Analysis Acq->C13 HMBC 2D HMBC (The Validator) H1->HMBC Identify Me & Aromatics C13->HMBC Identify Quaternary C Struct Confirmed Structure: 7-Methylquinoline-4-COOH HMBC->Struct Correlate Me to C6/C8 Confirm Regiochemistry

Figure 1: Step-by-step logic flow for the structural validation of quinoline derivatives.

HMBC Correlation Diagram

G cluster_ring Quinoline Ring Context Me Methyl Protons (2.55 ppm) C7 C7 (Quaternary) ~140 ppm Me->C7 2J (Strong) C6 C6 (Aromatic CH) ~129 ppm Me->C6 3J (Strong) C8 C8 (Aromatic CH) ~128 ppm Me->C8 3J (Strong) C7->C8 C6->C7

Figure 2: Key HMBC correlations required to confirm the position of the methyl group at C7.

Troubleshooting & Tips

  • Broad Peaks?

    • Cause: Aggregation or proton exchange.

    • Solution: Heat the NMR tube to 313 K (40°C). This sharpens the signals by increasing the exchange rate of the COOH proton and breaking dimers.

  • Missing COOH Signal?

    • Cause: Exchange with water in wet DMSO.

    • Solution: This is normal. Do not rely on the integration of the COOH proton for purity calculations. Use the Methyl singlet (3H) vs. the Aromatic H2 (1H) for integration checks.

  • Impurity Peaks at 2.50 ppm?

    • Caution: DMSO-d5 (residual solvent) appears as a quintet at 2.50 ppm. The 7-Methyl singlet appears at ~2.55 ppm. Zoom in closely. The methyl signal will be a sharp singlet (or doublet), whereas DMSO is a quintet.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search. (General Quinoline Reference).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Reference for substituent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Method

Analysis of Quinoline-4-Carboxylic Acids by Mass Spectrometry: Fragmentation Mechanisms and Core Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Characterizing these molecules is a critical step in synthesis confirmation, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[2][3] This guide provides a detailed examination of the mass spectrometric fragmentation patterns of quinoline-4-carboxylic acids under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. We delve into the causal mechanisms behind the observed fragmentation, offer field-proven protocols for sample preparation and analysis, and present a framework for data interpretation.

Introduction to Fragmentation in Mass Spectrometry

Understanding the structure of an unknown compound or confirming the identity of a synthesized molecule via mass spectrometry relies on the interpretation of its fragmentation pattern. The process begins with ionization, which converts the neutral analyte into a gas-phase ion. The fragmentation of this ion is then induced and the resulting fragment ions are analyzed to piece together the original structure.[4]

  • Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy electrons. This process imparts significant internal energy, leading to extensive and predictable fragmentation. The initial ion formed is a radical cation (M+•). EI is highly reproducible and ideal for creating searchable library spectra.[5]

  • Electrospray Ionization (ESI): A soft ionization technique that transfers solvated ions into the gas phase with minimal internal energy.[6] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-). Fragmentation is not spontaneous; it is induced in a controlled manner using tandem mass spectrometry (MS/MS).

  • Collision-Induced Dissociation (CID): In tandem mass spectrometry, a specific precursor ion (e.g., the [M+H]+ ion) is selected and subjected to collisions with an inert gas (like argon or nitrogen).[7] This collision converts kinetic energy into internal energy, causing the ion to fragment into product ions. This process is fundamental to modern structural elucidation by ESI-MS/MS.[7]

Characteristic Fragmentation of the Quinoline-4-Carboxylic Acid Core

The fragmentation of quinoline-4-carboxylic acids is dominated by the interplay between the stable quinoline ring and the reactive carboxylic acid group. The ionization method dictates the primary fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M+•) is generally stable and readily observed.[8] The subsequent fragmentation is characterized by losses originating from the carboxylic acid moiety.

  • Loss of the Carboxyl Radical (•COOH): A primary fragmentation pathway involves the cleavage of the bond between the quinoline ring and the carboxylic acid, resulting in the loss of a carboxyl radical (45 Da).[8][9]

  • Decarboxylation (Loss of CO2): The molecular ion can also lose a neutral carbon dioxide molecule (44 Da) to form a quinoline radical cation.[8]

  • Quinoline Ring Fragmentation: The quinoline fragment ions produced from the initial losses undergo further decomposition. A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to stable aromatic fragment ions like the phenylacetylene radical cation.[8][10][11]

Table 1: Common Fragment Ions of Unsubstituted Quinoline-4-Carboxylic Acid in EI-MS

Putative Ion Structurem/z (for C10H7NO2)Description of Loss
[M]+•173Molecular Ion
[M - COOH]+128Loss of the carboxyl radical (•COOH)
[M - CO2]+•129Loss of carbon dioxide (CO2)
[[M - COOH] - HCN]+101Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring
[[M - CO2] - HCN]+•102Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring
Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-mode ESI, quinoline-4-carboxylic acids are readily protonated, most often on the basic quinoline nitrogen, to form an [M+H]+ ion. The CID of this ion reveals a fragmentation pattern distinct from EI. The primary pathways involve rearrangements that lead to the loss of small, stable neutral molecules.

  • Primary Neutral Losses: The most common and diagnostic fragmentation pathway for the protonated molecule involves the sequential loss of water (H2O, 18 Da) and carbon monoxide (CO, 28 Da). This is a characteristic fragmentation pattern for many protonated aromatic carboxylic acids.[5][12]

  • Mechanism of Fragmentation: The loss of water is not from a simple dehydration. Instead, it proceeds through a rearrangement where the acidic proton is transferred to the carbonyl oxygen, followed by a cyclization and subsequent elimination. The loss of carbon monoxide follows, leading to a stable quinolinium ion.

Below is a diagram illustrating the dominant fragmentation pathway for a protonated quinoline-4-carboxylic acid.

G cluster_0 ESI-MS/MS Fragmentation Pathway Precursor [M+H]+ Quinoline-4-Carboxylic Acid (Protonated) Intermediate [M+H - H₂O]+ Acylium Ion Intermediate Precursor->Intermediate - H₂O (18 Da) Product [M+H - H₂O - CO]+ Quinolinium Ion Intermediate->Product - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of protonated quinoline-4-carboxylic acid.

Table 2: Common Product Ions of Unsubstituted Quinoline-4-Carboxylic Acid in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossDescription
174 ([M+H]+)156H2O (18 Da)Loss of water via rearrangement
174 ([M+H]+)146CO (28 Da)Direct loss of carbon monoxide (less common)
156128CO (28 Da)Sequential loss of carbon monoxide from the m/z 156 ion

Experimental Section: Protocols for Analysis

Successful analysis requires robust protocols for both sample preparation and instrument operation. The following methods are designed to be broadly applicable and can be optimized for specific matrices or instrumentation.

Protocol: Sample Preparation for LC-MS/MS

The goal of sample preparation is to extract the analyte of interest, remove interfering matrix components, and prepare the sample in a solvent compatible with the LC-MS system.[13]

A. Simple Matrix (e.g., Reaction Mixture, Pure Substance)

  • Dissolution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).

  • Dilution: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis (typically in the range of 1-1000 ng/mL).[14]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[15]

B. Complex Biological Matrix (e.g., Plasma) [14]

This protocol uses protein precipitation, a common and effective method for cleaning up plasma samples.

  • Aliquoting: Transfer 50 µL of plasma sample into a clean microcentrifuge tube.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Method Parameters

The following parameters provide a solid starting point for the analysis of quinoline-4-carboxylic acids on a standard reverse-phase LC-MS/MS system.

Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse-Phase Column (e.g., Waters XTerra® MS C18, 2.1 x 50 mm, 3.5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase to promote analyte protonation for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B (Column Re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • MRM Transitions: These must be determined empirically for each specific compound. For unsubstituted quinoline-4-carboxylic acid, likely transitions would be:

    • Quantifier: 174 -> 128

    • Qualifier: 174 -> 156

Integrated Workflow and Data Interpretation

The entire process, from sample receipt to final data, follows a logical sequence. Proper interpretation requires an understanding of the expected fragmentation and potential pitfalls.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Receipt (e.g., Plasma, Reaction Mixture) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LC LC Separation (C18 Reverse Phase) Prep->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 CID Collision Cell (Fragmentation - CID) MS1->CID MS2 Tandem MS (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification & Confirmation) MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

When interpreting results:

  • Confirm the Precursor Ion: Ensure the mass of the protonated molecule ([M+H]+) matches the calculated exact mass of the target compound.

  • Validate Fragmentation: Check for the presence of the expected product ions (e.g., [M+H - H₂O]+ and [M+H - H₂O - CO]+). The relative intensities of these fragments can be used for library matching and confirmation.

  • Assess Chromatography: The compound should elute as a sharp, symmetrical peak. Poor peak shape may indicate issues with the mobile phase, column, or sample solvent.

  • Use an Internal Standard: For quantitative studies, an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.[14]

Conclusion

The mass spectrometric fragmentation of quinoline-4-carboxylic acids is predictable and follows well-defined pathways governed by the ionization method. Under EI, fragmentation is driven by losses from the carboxylic acid group followed by decomposition of the quinoline ring. Under the softer conditions of ESI-MS/MS, fragmentation of the protonated molecule is characterized by rearrangement-driven neutral losses of water and carbon monoxide. By leveraging this understanding and applying the robust analytical protocols provided, researchers in drug development can confidently identify, characterize, and quantify these vital compounds, accelerating the journey from discovery to clinical application.

References

  • Nagy, M., Perjési, P., & Budzikiewicz, H. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • ResearchGate. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Request PDF. Available at: [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Published by PMC. Available at: [Link]

  • Lee, J. W., et al. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 26(24), 17205-17212. Available at: [Link]

  • Medeiros, P. M., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics. Published by PMC. Available at: [Link]

  • Lee, J. W., et al. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. PubMed. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Available at: [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Mass Spectrometry in Drug Development Science. Available at: [Link]

  • PharmaFeatures. (2021). How is Mass Spectrometry Used in Drug Development?. Available at: [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Available at: [Link]

  • protocols.io. (2026). Sample preparation protocol for Mass Spectrometry Analysis. Available at: [Link]

  • Fofie, S. K., et al. (2021). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules. Published by PMC. Available at: [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Atmospheric Measurement Techniques. (n.d.). Using collision-induced dissociation to constrain sensitivity of ammonia chemical ionization mass spectrometry (NH4 + - AMT. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - Supporting Information. The Journal of Organic Chemistry. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Journal of Mass Spectrometry. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Using collision-induced dissociation to constrain sensitivity of ammonia chemical ionization mass spectrometry (NH4+ CIMS) to oxygenated volatile organic compounds. Available at: [Link]

  • ChemRxiv. (n.d.). Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deutera. Available at: [Link]

  • ResearchGate. (2025). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Request PDF. Available at: [Link]

Sources

Application

Application Note: In Vivo Efficacy Study Design for Quinoline-Based Compounds

Executive Summary & Rationale Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). However, their physicochemical properties—specifically high lipophilicity combined with basicity—create unique challenges in in vivo translation.

This guide addresses the critical failure points in quinoline drug development: poor aqueous solubility , lysosomotropic tissue retention , and QT interval prolongation . The protocols below are designed to bypass these hurdles, ensuring that negative efficacy data results from a lack of potency, not a lack of exposure.

Phase I: Formulation & Physicochemical Optimization

The Challenge: Quinolines are typically weak bases (pKa ~8.5) with high logP. They precipitate in the high pH of the small intestine, leading to erratic absorption.

Protocol A: Solubility Screening & Vehicle Selection

Objective: Establish a formulation that maintains solubility across the GI pH range (pH 1.2 – 7.4).

Materials:

  • Compound X (Solid)

  • Captisol® (Sulfobutyl ether beta-cyclodextrin)

  • PEG400, Tween 80, DMSO

  • 0.1M HCl and Phosphate Buffer Saline (PBS)

Workflow:

  • pKa Assessment: Determine pKa via potentiometric titration. If pKa > 7.5, acidifying the vehicle is mandatory for dissolution, but buffering is required to prevent precipitation upon dilution.

  • Vehicle Tier Testing (Stepwise):

    • Tier 1 (Simple): 0.1M Acetate Buffer (pH 4.5).

    • Tier 2 (Co-solvent): 5% DMSO + 10% Solutol HS15 + 85% Water.

    • Tier 3 (Complexation - Recommended): 20% w/v Captisol® in 10mM Citrate Buffer (pH 4.0).

  • Precipitation Stress Test: Dilute the final formulation 1:10 in simulated intestinal fluid (pH 6.8). If turbidity occurs within 30 minutes, the formulation is unsuitable for oral gavage (PO).

Expert Insight: For quinolines, avoid simple suspension in CMC/Methylcellulose if possible. Dissolved formulations (solutions) significantly reduce inter-animal variability in PK [1].

Phase II: Mechanism & Safety Profiling (Go/No-Go)

Before efficacy, you must characterize Lysosomotropism and Cardiotoxicity .

Mechanism: The Lysosomal Trap

Quinolines are "lysosomotropic."[1] They passively diffuse into cells, enter the acidic lysosome (pH ~5), become protonated, and are trapped.

  • Consequence: This leads to massive Volume of Distribution (Vd) and long half-lives, but potentially low cytosolic concentrations [2].

Protocol B: hERG/QTc Safety Bridge

Quinolines carry a structural risk of blocking the hERG potassium channel, causing QT prolongation [3].[2]

  • In Vitro Screen: Automated Patch Clamp (hERG).

    • Threshold: IC50 should be > 30x the target therapeutic Cmax.

  • In Vivo Bridge (Telemetry):

    • Implant telemetry transmitters in conscious non-rodents (e.g., Beagle dogs) or use anesthetized Guinea Pig models (sensitive to QT).

    • Dose escalation: 1x, 3x, 10x effective dose.

    • Stop Criteria: >10% prolongation of QTc interval.[3]

Visualization: Lysosomotropic Mechanism

The following diagram illustrates how quinolines sequester in lysosomes, affecting PK.

Lysosomotropism Blood Blood Plasma (pH 7.4) Uncharged Drug Membrane Cell Membrane (Passive Diffusion) Blood->Membrane Lipophilic Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 5.0) Protonation Trap Cytosol->Lysosome Diffusion Lysosome->Cytosol Impermeable when charged Lysosome->Lysosome R-NH+ (Trapped)

Caption: Mechanism of Lysosomotropism. Uncharged quinolines diffuse into acidic lysosomes, become protonated, and are unable to exit, leading to high tissue accumulation.

Phase III: Efficacy Models

Track A: Infectious Disease (Malaria)

Model: Peters’ 4-Day Suppressive Test (Gold Standard) [4].

Rationale: This model measures the schizontocidal activity of the compound against Plasmodium berghei in mice.

Protocol:

  • Inoculation (Day 0): Inject naïve Swiss albino mice (18-22g) IP with

    
    P. berghei infected erythrocytes.
    
  • Randomization: 3 hours post-infection, randomize into groups (n=6).

  • Treatment (Days 0-3):

    • Group 1: Vehicle Control.[1]

    • Group 2: Positive Control (Chloroquine 10 mg/kg).[4][5]

    • Group 3-5: Test Compound (Dose Ladder: e.g., 10, 30, 100 mg/kg).[6]

    • Route: Oral gavage (PO) or IP.

  • Readout (Day 4):

    • Prepare thin blood smears from tail vein.[7]

    • Stain with Giemsa.[6][7][8]

    • Count % Parasitemia (min. 1000 RBCs).

  • Calculation:

    
    
    
Track B: Oncology (Kinase Inhibition)

Model: Subcutaneous Xenograft (e.g., HT-29 Colorectal or HepG2 Liver).

Rationale: Many quinolines (e.g., Lenvatinib) act as multi-kinase inhibitors (VEGFR, FGFR). Efficacy requires sustained inhibition [5].

Protocol:

  • Implantation: Inject

    
     cells in 50% Matrigel SC into the flank of athymic nude mice.
    
  • Staging: Monitor growth until tumors reach ~100-150 mm³.

  • Dosing (Day 0 - Day 21):

    • Daily oral dosing (QD) is standard for quinolines due to the long half-life.

    • Critical Step: Weigh mice daily. >15% body weight loss indicates toxicity (common with quinolines).

  • Measurement: Caliper measure 3x/week.

    • Volume =

      
      .
      
  • Regrowth Phase: Do not terminate immediately after the last dose. Monitor for 7-14 days post-treatment to assess cytostatic vs. cytotoxic effects [6].

Visualization: General Study Workflow

StudyWorkflow cluster_Efficacy Efficacy Models Start Compound Selection Formulation Solubility Screen (Captisol/pH) Start->Formulation InVitroTox hERG Patch Clamp (Safety Gate) Formulation->InVitroTox InVitroTox->Start Fail (IC50 < 10uM) PK PK Profiling (Check Vd & Half-life) InVitroTox->PK Pass Malaria Peters' Test (4-Day Suppressive) PK->Malaria Infectious Oncology Xenograft (21-Day Dosing) PK->Oncology Cancer

Caption: Decision tree for quinoline efficacy studies. Note the critical "Safety Gate" at the hERG screening stage before animal efficacy.

Data Analysis & Interpretation

Summarize your findings using the following template structure to ensure clarity for regulatory review.

Table 1: Efficacy Summary (Example)

GroupDose (mg/kg)RouteMean Tumor Vol (mm³) [Day 21]% TGI (Tumor Growth Inhibition)Body Weight Change (%)
Vehicle-PO1200 ± 150-+2.1%
Positive Ctrl10PO450 ± 5062.5%-5.0%
Compound X30PO800 ± 10033.3%-1.2%
Compound X100PO300 ± 4075.0% -8.5%

Interpretation Keys:

  • TGI > 50%: Generally considered active in xenografts.

  • Weight Loss > 10%: Indicates potential off-target toxicity (likely GI irritation or systemic toxicity common with quinolines).

  • Disconnect between PK and Efficacy: If plasma levels are high but efficacy is low, reconsider the "Lysosomal Trap"—the drug may be sequestered away from the cytosolic target.

References

  • Nadanaciva, S., et al. (2011).[1] Lysosomal Trapping (Lysosomotropism) Assay and Toxicity. Toxicology In Vitro. Retrieved from [Link]

  • Viskin, S. (2011).[9] QT Prolongation and Torsade de Pointes Induced by Fluoroquinolones. Karger Publishers. Retrieved from [Link]

  • Peters, W., et al. (1975).[4] The Four-Day Suppressive Test for Antimalarial Activity. Medicines for Malaria Venture Protocols. Retrieved from [Link]

  • Tentler, J.J., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor. Clinical Cancer Research. Retrieved from [Link]

  • Ribba, B., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Nature/NIH. Retrieved from [Link]

Sources

Method

Application Note: Formulating 7-Methylquinoline-4-carboxylic Acid for Biological Assays

Introduction: The Solubility Paradox 7-Methylquinoline-4-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for DNA gyrase inhibitors (antibacterials), DHODH inhibitors (anticancer), an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

7-Methylquinoline-4-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for DNA gyrase inhibitors (antibacterials), DHODH inhibitors (anticancer), and fluorescent probes. However, its utility in biological assays is frequently compromised by its zwitterionic nature .

At neutral pH, the compound exists in an equilibrium that favors poor solubility. The basic quinoline nitrogen (


) and the acidic carboxylic acid (

) can lead to isoelectric precipitation in standard buffers like PBS. This guide provides a validated protocol to solubilize, dilute, and deliver this molecule into biological systems without precipitation or vehicle-induced toxicity.

Physicochemical Profile & Formulation Logic

Before formulation, one must understand the ionization states that dictate solubility.

PropertyValueImplication for Formulation
Molecular Weight 187.20 g/mol Small molecule; rapid diffusion.
LogP (Predicted) ~2.3Moderately lipophilic; requires organic co-solvent or pH adjustment.
Acidic pKa (COOH) ~2.5Deprotonated (anionic) at physiological pH (7.4).
Basic pKa (N-ring) ~5.2Uncharged at physiological pH (7.4).
Solubility (Water) < 1 mg/mLInsoluble as a free acid.
Solubility (DMSO) > 50 mMExcellent solvent for stock solutions.
Solubility (1N NaOH) SolubleForms the highly soluble sodium salt.
Mechanistic Insight: The pH Switch

To achieve aqueous stability, we must force the molecule into its anionic state . By raising the pH above the isoelectric point, we convert the insoluble free acid into the soluble 7-methylquinoline-4-carboxylate anion.

IonizationStates Figure 1: Solubility relies on avoiding the isoelectric zwitterionic region (pH 3-5). Acid Cationic Form (pH < 2) Soluble Zwitter Zwitterion/Neutral (pH 3-5) INSOLUBLE (Precipitates) Acid->Zwitter + OH- Anion Anionic Form (pH > 6) Soluble (Target State) Zwitter->Anion + OH- (Physiological pH)

Protocol A: DMSO Stock Formulation (Standard)

Best for: High-throughput screening, enzymatic assays, and robust cell lines.

Reagents:

  • 7-Methylquinoline-4-carboxylic acid (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%)

Procedure:

  • Calculate: Determine the mass required for a 50 mM stock.

    • Example: To make 1 mL of 50 mM stock, weigh 9.36 mg.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

  • Sonicate: Sonicate in a water bath at room temperature for 5-10 minutes.

    • Critical Check: Visually inspect for "swirling" particulates. The solution must be crystal clear.

  • Storage: Aliquot into amber glass vials (DMSO leaches plastic). Store at -20°C.

    • Stability: Stable for 6 months. Avoid repeated freeze-thaw cycles (max 3).

Protocol B: Sodium Salt Aqueous Formulation (Advanced)

Best for: DMSO-sensitive primary cells, in vivo studies, or high-concentration treatments.

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline), pH 7.4

Procedure:

  • Weigh: Weigh 18.7 mg of compound (approx. 100 µmol).

  • Alkaline Dissolution: Add 1.0 mL of 0.1 M NaOH .

    • Mechanism:[1][2] This provides a 1:1 molar equivalent of base to deprotonate the carboxylic acid, forming the sodium salt in situ.

  • Vortex: Vortex vigorously until fully dissolved. The solution should be clear.

  • Buffer: Slowly dilute this 100 mM stock into PBS or media.

    • Note: Check pH after dilution. The buffering capacity of PBS is usually sufficient to neutralize the small amount of NaOH added, but verify pH is 7.2–7.6.

Biological Assay Execution: Preventing "Crash-Out"

The most common failure mode is precipitation when a high-concentration DMSO stock hits aqueous media. This creates micro-crystals that cause false positives (light scattering) or false toxicity (physical cell damage).

The "Intermediate Dilution" Method

DilutionWorkflow Figure 2: Two-step dilution prevents precipitation shock. Stock 50 mM DMSO Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) Solvent: Media + 10% DMSO Stock->Inter 1. Dilute 1:100 (Prevents Shock) Assay Assay Plate (1x Final Conc) Final DMSO: 0.1% Inter->Assay 2. Dilute 1:100 (Into Cells)

Step-by-Step:

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:100 into culture media containing 10% DMSO. This creates a 500 µM intermediate solution.

    • Why? The presence of 10% DMSO in the intermediate step keeps the compound soluble while transitioning to an aqueous environment.

  • Final Addition: Add the intermediate solution 1:10 to the cells/assay wells.

    • Result: Final compound concentration = 50 µM; Final DMSO = 1.0% (Adjust ratios for 0.1% target).

Vehicle Tolerance Table

Ensure your final DMSO concentration aligns with your biological system's tolerance [1, 2].[3]

SystemMax Recommended DMSONotes
Enzymatic Assay 1.0% - 5.0%Enzymes are generally robust; check for denaturation.
Immortalized Cells 0.1% - 0.5%HeLa, HEK293, MCF-7.
Primary Cells < 0.1%Neurons, Stem Cells (Highly sensitive).
In Vivo (Mice) < 5% (vol/vol)Use Protocol B (Sodium Salt) instead.

Troubleshooting & Quality Control

Issue: Compound precipitates immediately upon adding to media.

  • Cause: "Solvent Shock." The local concentration exceeded solubility before mixing.

  • Solution: Use the Intermediate Dilution Method (Fig 2). Do not pipette 100% DMSO stock directly into a well of static media. Vortex media while adding the drug.[3]

Issue: High background fluorescence in assay.

  • Cause: Quinolines are naturally fluorescent.

  • Solution: Run a "Compound Only" control (no cells/enzyme) to subtract background signal.

Issue: Cytotoxicity in Vehicle Control.

  • Cause: DMSO concentration > 0.5% or oxidized DMSO.

  • Solution: Use fresh, cell-culture grade DMSO. Lower final concentration to 0.1%.

References

  • Verheijen, M., et al. (2019). DMSO toxicity against MCF-7 and MDA-MB-231 cell lines. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Quinoline-4-carboxylic acid Properties. CID 10243.[4] Retrieved from [Link]

  • Muthumani, P., et al. (2013). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.[5] Retrieved from [Link]

  • Galvao, J., et al. (2014). Unexpected low solubility of quinoline-carboxylic acids in neutral pH. European Journal of Pharmaceutical Sciences. (Contextual grounding for zwitterionic solubility issues).

Sources

Technical Notes & Optimization

Troubleshooting

Introduction: The Challenge of Synthesizing 7-Methylquinoline-4-carboxylic Acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 7-Methylquinoline-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in synthesizing 7-Methylquinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you increase your reaction yields and product purity.

7-Methylquinoline-4-carboxylic acid is a key structural motif in medicinal chemistry. However, its synthesis can be fraught with challenges, including low yields, significant byproduct formation, and difficult purification. The most common and direct route to this compound is the Doebner reaction, a powerful three-component synthesis. This guide focuses on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide & FAQs

This section is designed to address the most common issues encountered during the synthesis of 7-Methylquinoline-4-carboxylic acid via the Doebner reaction.

Q1: What is the primary synthesis route for 7-Methylquinoline-4-carboxylic acid and what are the starting materials?

The most direct and widely used method is the Doebner reaction .[1][2] This is a one-pot, three-component reaction that condenses an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the target molecule, the specific reactants are:

  • Aromatic Amine: m-Toluidine (3-methylaniline)

  • Aldehyde: Typically formaldehyde or a formaldehyde equivalent.

  • α-Keto Acid: Pyruvic acid

The overall reaction is generally acid-catalyzed and heated.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the Doebner reaction are a frequent but solvable issue. The primary culprits typically fall into one of four categories:

  • Polymerization and Tar Formation : This is the most common side reaction.[3] The reaction conditions, particularly the presence of strong acids, can cause the aldehyde and the unsaturated intermediates to polymerize, resulting in a thick, dark tar that consumes your starting materials and complicates purification.[4]

  • Harsh Reaction Conditions : While the reaction requires heat and an acid catalyst, excessive temperatures or highly concentrated acids can lead to the degradation of both the starting materials and the desired quinoline product.[3][5]

  • Inefficient Cyclization or Oxidation : The final steps of the mechanism involve an intramolecular electrophilic cyclization followed by oxidation to form the aromatic quinoline ring. If the aniline is not sufficiently reactive or if the oxidation step is inefficient, the reaction can stall, leading to a complex mixture of intermediates.[2]

  • Suboptimal Catalyst Choice : The nature and concentration of the acid catalyst are critical. An inappropriate catalyst can result in low conversion rates or favor the formation of undesired side products.[5]

Q3: How can I systematically optimize my reaction to increase the yield?

Optimizing a Doebner reaction involves a careful balance of several parameters. Here are the key variables to investigate, from most to least impactful.

The choice of acid catalyst is paramount. While traditional methods use strong Brønsted acids, modern approaches often employ milder and more efficient systems.

Catalyst TypeExamplesAdvantagesDisadvantagesCitation
Brønsted Acids HCl, H₂SO₄, TFAInexpensive, readily available.Can be overly harsh, leading to charring and side reactions.[6]
Lewis Acids ZnCl₂, SnCl₄Can catalyze the reaction effectively, sometimes under milder conditions.Can be sensitive to moisture, may require anhydrous conditions.[6][7]
Solid Acids Montmorillonite K10Environmentally friendly, easily removed by filtration, can lead to higher yields.May require higher temperatures or longer reaction times.[8]

Recommendation: Start with a well-established Brønsted acid like HCl in ethanol. If low yields and tar formation persist, consider switching to a Lewis acid or a solid acid catalyst like silver(I)-exchanged Montmorillonite K10, which has been shown to produce moderate to excellent yields (42-89%) under solvent-free conditions.[8]

These two parameters are intrinsically linked. High temperatures can accelerate the desired reaction but also the undesired degradation and polymerization pathways.

  • Strategy : Begin with a lower temperature (e.g., 80°C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9] If the reaction is slow or stalls, incrementally increase the temperature in 10°C steps. Extended reaction times at lower temperatures are often preferable to short times at high temperatures.

Controlling the concentration of reactive intermediates is key to preventing polymerization.

  • Strategy : Instead of adding all reactants at once, try a slow, dropwise addition of the aldehyde to the heated mixture of the m-toluidine, pyruvic acid, and catalyst.[4][10] This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation and polymerization.

The reaction medium plays a significant role. While some of the most successful modern protocols are solvent-free, solvents can be used to improve solubility and control the reaction temperature.[8]

  • Polar Solvents like ethanol or Dimethylformamide (DMF) can be effective.[5]

  • Biphasic Systems : To physically separate the reactive carbonyl compounds and reduce polymerization, a biphasic medium can be employed, though this adds complexity to the setup.[4]

Q4: What is the most effective procedure for workup and purification?

A clean workup is essential for obtaining a pure product. Since the target molecule is a carboxylic acid, its solubility is pH-dependent.

  • Problem : The crude reaction mixture is a highly acidic, often dark, solution.

  • Solution : The goal is to isolate the product by taking advantage of its acidic nature.

  • Cooling : Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Dilution & Neutralization : Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product, 7-Methylquinoline-4-carboxylic acid, should precipitate as a solid as the solution is neutralized.

  • Isolation : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar organic impurities.

  • Recrystallization (Purification) : The most effective method for purifying the crude product is recrystallization.

    • Solvent Selection : Good solvents for recrystallizing quinoline carboxylic acids include ethanol, N,N-Dimethylformamide (DMF), or aqueous acetic acid.[11]

    • Procedure : Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Final Step : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Workflows and Mechanisms

Understanding the reaction pathway is crucial for effective troubleshooting. Below are diagrams illustrating the overall workflow and the proposed reaction mechanism.

Experimental Workflow

This diagram outlines the general steps from reaction setup to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A Combine m-Toluidine, Pyruvic Acid, & Catalyst B Heat Mixture to Reaction Temperature A->B C Slowly Add Aldehyde B->C D Stir at Temp for Required Time C->D E Monitor Progress by TLC D->E F Cool & Quench in Ice Water E->F G Neutralize with Base to Precipitate Product F->G H Isolate Crude Solid by Filtration G->H I Recrystallize from Suitable Solvent H->I J Filter & Dry Pure Product I->J

Caption: General workflow for the Doebner synthesis of 7-Methylquinoline-4-carboxylic acid.

Proposed Reaction Mechanism

The Doebner reaction is believed to proceed through the following key steps.

G A m-Toluidine + Aldehyde B Schiff Base (Imine) Formation A->B H⁺, -H₂O D Michael-Type Addition B->D C Enol of Pyruvic Acid C->D E Intramolecular Cyclization D->E Electrophilic Aromatic Subst. F Dehydration & Oxidation E->F G 7-Methylquinoline-4- carboxylic acid F->G Aromatization

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Doebner Quinoline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven solutions for overcoming common challenges, particularly low product yield, in this valuable reaction. The following content is structured in a flexible question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific, frequently encountered problems that lead to poor outcomes in the Doebner synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My yield is consistently low when using an aniline with an electron-withdrawing group (e.g., nitro, cyano, trifluoromethoxy). What is the cause and how can I improve it?

A1: This is the most common challenge in the Doebner reaction.

Causality: Electron-withdrawing groups (EWGs) on the aniline ring significantly deactivate it towards electrophilic substitution. The key ring-closing step of the Doebner mechanism is an intramolecular electrophilic cyclization onto the aniline's aromatic ring.[1] When the ring is "electron-poor," this step is energetically unfavorable, resulting in a sluggish reaction and low yields.[1][2] Traditional conditions, such as refluxing in ethanol, are often insufficient for these challenging substrates.[3]

Troubleshooting Steps & Solutions:

  • Switch to a More Potent Lewis Acid Catalyst: Brønsted acids may not be strong enough. Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride Tetrahydrofuran complex (BF₃·THF), have been shown to be highly effective at promoting the reaction for electron-deficient anilines.[2] They coordinate to the carbonyl groups, increasing their electrophilicity and facilitating the key cyclization step.

  • Optimize the Solvent: While ethanol is common, it can participate in side reactions. Acetonitrile (MeCN) has been demonstrated to be a superior solvent for this specific problem, leading to cleaner reactions and higher yields.[2][3]

  • Control Reagent Stoichiometry and Addition: The reaction is highly sensitive to the concentration and ratio of reactants. An optimized approach involves pre-mixing the aniline and aldehyde with the catalyst, followed by the slow, dropwise addition of pyruvic acid. This maintains a low concentration of pyruvic acid, minimizing side reactions.[2][4]

  • Increase the Reaction Temperature: These deactivated substrates require more thermal energy. A reaction temperature of at least 65 °C is often necessary to achieve good yields.[4]

An optimized protocol for this specific issue is provided in the "Experimental Protocols" section below.

Q2: My reaction mixture has turned into a thick, dark, intractable tar, leading to a very low yield of the desired quinoline. What is happening and how can I mitigate this?

A2: You are likely experiencing acid-catalyzed polymerization or degradation.

Causality: The acidic conditions and heat required for the Doebner synthesis can promote unwanted side reactions. This is particularly problematic in the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds that are prone to polymerization.[5][6] Similarly, aldehydes and pyruvic acid can undergo self-condensation or degradation under harsh conditions, leading to complex, high-molecular-weight byproducts, or "tar".[7]

Troubleshooting Steps & Solutions:

  • Moderate Reaction Temperature: Excessive heat accelerates degradation. Determine the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

  • Screen for a Milder Catalyst: If using a strong Brønsted acid like H₂SO₄, consider switching to p-Toluenesulfonic acid (p-TsOH) or a Lewis acid, which may be more selective.[1]

  • Ensure Controlled Reagent Addition: As mentioned in Q1, slowly adding one of the components (typically the pyruvic acid solution) to the heated reaction mixture can help control the reaction rate and minimize the concentration of reactive intermediates that can lead to polymerization.[2][8]

  • Degas Solvents: While not always necessary, dissolved oxygen can sometimes contribute to oxidative side reactions that produce colored impurities.

Q3: The reaction doesn't seem to be going to completion, even after 24 hours. My analysis shows a significant amount of an intermediate species. What should I check?

A3: This often points to an issue with the final aromatization step or suboptimal reaction conditions.

Causality: The Doebner mechanism proceeds through a dihydroquinoline intermediate, which must be oxidized to form the final aromatic quinoline product.[1] In many cases, an imine formed from a second molecule of aniline and the aldehyde acts as the in-situ oxidizing agent in a hydrogen transfer process.[1] If this process is inefficient, the reaction will stall at the dihydroquinoline stage.

Troubleshooting Steps & Solutions:

  • Verify Reaction Temperature: Many Doebner reactions are sluggish or stall completely at room temperature. Ensure you are heating the reaction to an appropriate temperature (e.g., 65-80 °C).[4][9]

  • Add an External Oxidant: If in-situ oxidation is inefficient, consider adding a dedicated oxidizing agent. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and reliable choice for this final aromatization step.[10]

  • Check Catalyst Activity: Ensure your acid catalyst has not degraded. If using a Lewis acid like BF₃·THF, which is moisture-sensitive, ensure your reaction is set up under anhydrous conditions.

  • Re-evaluate Stoichiometry: The hydrogen transfer mechanism relies on the presence of other reactive species. Ensure your stoichiometry is correct, as an imbalance could hinder the in-situ oxidation process.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Doebner synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Substrate Is Aniline Electron-Deficient? Start->Check_Substrate Check_Tar Is Tar / Polymer Formed? Check_Substrate->Check_Tar No Sol_Substrate Use Optimized Protocol: - Lewis Acid (BF₃·THF) - Acetonitrile (MeCN) Solvent - Heat to 65-80°C - Slow Pyruvic Acid Addition Check_Substrate->Sol_Substrate Yes Check_Completion Reaction Stalled / Intermediate Present? Check_Tar->Check_Completion No Sol_Tar Mitigate Side Reactions: - Reduce Temperature - Screen Milder Catalysts - Control Reagent Addition Check_Tar->Sol_Tar Yes Sol_Completion Promote Final Step: - Increase Temperature - Add External Oxidant (e.g., DDQ) - Check Catalyst Activity Check_Completion->Sol_Completion Yes End Yield Improved Check_Completion->End No / Other Issue Sol_Substrate->End Sol_Tar->End Sol_Completion->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Proposed Reaction Mechanism

The Doebner reaction is a three-component synthesis whose mechanism involves several key stages.

Doebner_Mechanism Reactants Aniline + Aldehyde + Pyruvic Acid Schiff_Base Schiff Base Formation Reactants->Schiff_Base (-H₂O) Michael_Add Michael-Type Addition Schiff_Base->Michael_Add + Pyruvic Acid Enol Cyclization Electrophilic Cyclization Michael_Add->Cyclization Dehydration Dehydration Cyclization->Dehydration (-H₂O) Oxidation Oxidation (Aromatization) Dehydration->Oxidation -2[H] Product Quinoline-4-Carboxylic Acid Oxidation->Product

Caption: Proposed mechanism of the Doebner reaction.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Doebner reaction and the Doebner-Miller reaction? A1: The Doebner reaction specifically refers to the three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[11][12] The Doebner-Miller reaction is a variation that reacts an aniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde or acrolein) to form quinolines, which are often alkyl-substituted.[13][14] While mechanistically related, the starting materials are distinct.

Q2: My aldehyde is sensitive. Are there any alternatives? A2: Yes. In some cases, acetals of the aldehyde (e.g., benzaldehyde dimethyl acetal) can be used.[2] The acetal is more stable but hydrolyzes in situ under the acidic reaction conditions to generate the required aldehyde, which can help prevent degradation and side reactions.

Q3: What impact do different catalysts and solvents have on the reaction? A3: The choice of catalyst and solvent is critical and highly dependent on the substrate. The following table summarizes findings from an optimization study for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline.[2][3]

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (0.2)EtOHReflux<5
2p-TsOH (0.2)MeCN6518
3Sc(OTf)₃ (0.2)MeCN6533
4BF₃·THF (0.5) MeCN 65 65
5BF₃·THF (0.5)EtOH6520
6BF₃·THF (0.5)Toluene6528
7BF₃·THF (0.5)THF6565

Data adapted from Ogawa, T. et al. (2023) for the reaction of 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[2][3] As the data clearly shows, the combination of a Lewis acid catalyst (BF₃·THF) and an appropriate solvent (MeCN or THF) dramatically improves the yield for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Doebner Synthesis

This protocol is a general starting point for standard, relatively activated anilines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 equiv), aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv) in a suitable solvent such as ethanol.

  • Catalysis: Add an acid catalyst (e.g., p-TsOH, 10-20 mol%).

  • Heating: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.

  • Workup: After cooling, the product often precipitates from the solution. It can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: Optimized Synthesis for Electron-Deficient Anilines

This protocol is specifically designed to address the low-yield issues described in Q1 of the Troubleshooting Guide.[2][4]

  • Initial Mixture Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.5 equiv) to the mixture.

  • Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.

  • Pyruvic Acid Solution: In a separate dry flask, prepare a solution of pyruvic acid (0.6 equiv) in anhydrous MeCN.

  • Slow Addition: Using a syringe pump, add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 3 hours at 65 °C.

  • Continued Reaction: After the addition is complete, continue to heat and stir the reaction mixture at 65 °C for an additional 18-21 hours, monitoring completion by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Doebner Reaction. Retrieved from [Link]

  • Ogawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. BenchChem.
  • Slideshare. (2016). Doebner-Miller reaction and applications. Retrieved from [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchSpace@UKZN. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis. BenchChem.
  • BenchChem. (2025). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
  • Török, B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... Retrieved from [Link]

Sources

Troubleshooting

Improving the bioavailability of quinoline carboxylic acid derivatives

Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Optimization of Pharmacokinetics for Quinoline Scaffolds 🟢 System Overview & Triage Welcome to the Quinoline Optimization Hub. Quinoline carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Subject: Optimization of Pharmacokinetics for Quinoline Scaffolds

🟢 System Overview & Triage

Welcome to the Quinoline Optimization Hub. Quinoline carboxylic acid derivatives (including fluoroquinolones and kynurenic acid analogs) present a unique "zwitterionic paradox." Their amphoteric nature—possessing both a basic nitrogen (quinoline ring) and an acidic carboxyl group—creates a U-shaped solubility profile that often crashes bioavailability at physiological pH. Furthermore, the 3-carboxyl-4-keto motif acts as a magnet for P-glycoprotein (P-gp) efflux and metal chelation.

Use the logic flow below to diagnose your specific bioavailability failure mode before proceeding to the troubleshooting modules.

🛠️ Diagnostic Workflow

Bioavailability_Triage Start START: Low Bioavailability (F%) Solubility_Check Is Aqueous Solubility < 10 µg/mL at pH 6.8? Start->Solubility_Check Permeability_Check Is Caco-2 Papp < 1.0 × 10^-6 cm/s? Solubility_Check->Permeability_Check NO Issue_Solubility DIAGNOSIS: Dissolution Limited (Zwitterionic Precipitation) Solubility_Check->Issue_Solubility YES Efflux_Check Is Efflux Ratio (B-A / A-B) > 2.0? Permeability_Check->Efflux_Check YES (Low Perm) Issue_Metabolism DIAGNOSIS: First-Pass Metabolism or Chelation Permeability_Check->Issue_Metabolism NO (High Perm) Efflux_Check->Issue_Solubility NO (Passive Diffusion Issue) Issue_Efflux DIAGNOSIS: P-gp Efflux Substrate Efflux_Check->Issue_Efflux YES Sol_Salt GO TO: Salt Selection & pH Profiling Issue_Solubility->Sol_Salt Sol_Prodrug GO TO: Prodrug Design (Mask Carboxyl) Issue_Efflux->Sol_Prodrug Sol_Formulation GO TO: Cyclodextrin/Lipid Formulation Issue_Metabolism->Sol_Formulation

Figure 1: Diagnostic logic for identifying the rate-limiting step in quinoline bioavailability.

🔴 Issue #1: Compound Precipitates in Intestinal Fluid (Solubility)

The Problem: Your quinoline derivative dissolves in 0.1N HCl (stomach pH) but precipitates immediately upon entering the small intestine (pH 6.8). The Science: Quinoline carboxylic acids are amphoteric. They exist as cations at low pH, anions at high pH, but as zwitterions at their isoelectric point (pI), which often falls near neutral pH (6–7). The zwitterionic form has the highest crystal lattice energy and lowest solubility [1].

🔧 Troubleshooting Protocol: The "U-Shape" Validation

Do not rely on single-point solubility. You must map the pH-dependent profile to identify the "danger zone" (pI).

Step-by-Step Protocol:

  • Preparation: Prepare 5 buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Saturation: Add excess solid quinoline derivative to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C for 24 hours (Shake-flask method).

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).

  • Quantification: Analyze via HPLC-UV.

  • Analysis: Plot Solubility (

    
    ) vs. pH.
    

Data Interpretation:

Observation Diagnosis Corrective Action
High S at pH 1.2, Low S at pH 6.8 Classic Zwitterionic Crash Switch to Mesylate or Tosylate salts (break crystal lattice more effectively than HCl) [1].

| Low S at all pH | "Brick Dust" Molecule | Requires Amorphous Solid Dispersion (ASD) or Lipid Formulation. |

🔴 Issue #2: High Solubility but Low Blood Levels (Efflux)

The Problem: The compound is soluble, but plasma exposure (


) is negligible. You suspect the molecule is being pumped back into the gut lumen.[1]
The Science: 
The quinoline core, particularly when substituted with a 3-carboxylic acid, is a frequent substrate for P-glycoprotein (P-gp/MDR1) . This transporter actively ejects the drug from the enterocyte back into the intestinal lumen [2].[1]
🔧 Troubleshooting Protocol: Caco-2 Efflux Assay

This protocol determines if your compound is a P-gp substrate and if chemical modification is required.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a monolayer.

  • Integrity Check: Verify TEER (Transepithelial Electrical Resistance) > 300

    
    .
    
  • Transport Study (A-to-B): Add compound (10 µM) to Apical (A) side; sample Basolateral (B) side.

  • Transport Study (B-to-A): Add compound (10 µM) to Basolateral (B) side; sample Apical (A) side.

  • Inhibition Control: Repeat steps 3-4 in the presence of Verapamil (50 µM) (a known P-gp inhibitor).

Calculation:



Decision Matrix:

  • ER > 2.0: Significant Efflux.

  • ER + Verapamil ≈ 1.0: Confirmed P-gp substrate.

  • Action: If ER is high, you must modify the structure. Mask the carboxylic acid (see Prodrugs below) or add a bulky group at C-4/C-5 to sterically hinder P-gp binding [2].

🔴 Issue #3: Chelation & "Food Effect"

The Problem: Bioavailability drops significantly when the drug is taken with food or multivitamin supplements. The Science: The carbonyl oxygen at C-4 and the carboxyl group at C-3 form a stable 6-membered chelate ring with divalent cations (


, 

,

). This complex is insoluble and too bulky to permeate the gut wall [3].
🔧 Solution: Prodrug Design (Esterification)

To prevent chelation and improve lipophilicity, convert the carboxylic acid into an ester prodrug.[2]

Mechanism Diagram:

Chelation_Solution Drug Parent Quinoline (3-COOH, 4-C=O) Complex Insoluble Chelate (No Absorption) Drug->Complex + Metal Ions Prodrug Ester Prodrug (3-COOR) Drug->Prodrug Chemical Synthesis (Mask COOH) Metal Mg++ / Ca++ Metal->Complex Absorption Intestinal Absorption (Lipophilic) Prodrug->Absorption No Chelation Hydrolysis Plasma Hydrolysis (Esterases) Absorption->Hydrolysis Active Active Drug (Systemic Circulation) Hydrolysis->Active

Figure 2: Mechanism of chelation failure and the prodrug solution.

Recommended Prodrug Moieties:

  • Pivoxil esters: (e.g., Pivampicillin strategy). Increases lipophilicity significantly.

  • Amino-acid esters: Target the PEPT1 transporter to actively pump the drug into the blood, bypassing passive diffusion limits [4].

🔴 Issue #4: Formulation Rescue (Cyclodextrins)

The Problem: You cannot chemically modify the lead compound (locked structure), but solubility is still poor. The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) can encapsulate the hydrophobic quinoline ring, shielding it from water while the outer shell remains soluble. This prevents precipitation at the intestinal pI [5].
🔧 Troubleshooting Protocol: Complexation Efficiency

Determine if your derivative fits the Cyclodextrin (CD) cavity.

Step-by-Step Protocol (Phase Solubility):

  • Setup: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 10, 20, ... 100 mM).
    
  • Addition: Add excess quinoline derivative to each vial.

  • Equilibration: Shake for 48 hours at 25°C. Filter.

  • Plot: Plot Drug Concentration (

    
    ) vs. CD Concentration (
    
    
    
    ).
  • Calculate Stability Constant (

    
    ): 
    
    
    
    
    (Where
    
    
    is intrinsic solubility)

Success Criteria:

  • Linear Slope < 1: Indicates 1:1 complexation (Ideal).

  • 
     Value:  A value between 100 and 1000 
    
    
    
    is optimal.
    • 
      : Interaction too weak (drug falls out).
      
    • 
      : Interaction too strong (drug won't release in blood).
      

📚 References

  • Carvajal, M. T., et al. (2019).[3] "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech. Link

  • Li, X., et al. (2021).[4] "Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein." MDPI. Link

  • Hassan, G. S., et al. (2024). "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents." PubMed. Link

  • BOC Sciences. (2023). "Prodrug Activation Strategies: Amino Acid Esters and PEPT1 Targeting."

  • Jansook, P., et al. (2020). "Cyclodextrin inclusion complexation and pharmaceutical applications." ScienceAsia. Link

Sources

Optimization

Enhancing the potency of 7-Methylquinoline-4-carboxylic acid through modification

Technical Support Center: 7-Methylquinoline-4-carboxylic Acid Optimization Hub Current Status: Online 🟢 Ticket Subject: Enhancing Potency & Pharmacokinetics of Scaffold #7-MQ4CA Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methylquinoline-4-carboxylic Acid Optimization Hub

Current Status: Online 🟢 Ticket Subject: Enhancing Potency & Pharmacokinetics of Scaffold #7-MQ4CA Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Overview: The Scaffold Architecture

You are working with 7-methylquinoline-4-carboxylic acid , a privileged scaffold often utilized in the development of NK3 receptor antagonists, antibacterial DNA gyrase inhibitors, and antiviral agents.

While the quinoline core provides excellent pi-stacking capabilities for target binding, this specific derivative presents two distinct challenges that often stall drug development campaigns:

  • The C4-Carboxylate Trap: The carboxylic acid at position 4 is sterically crowded by the peri-hydrogen at position 5, making standard amide couplings difficult.

  • The C7-Methyl Metabolic Soft Spot: The methyl group at position 7 is highly susceptible to CYP450-mediated benzylic oxidation, leading to rapid clearance in vivo despite high in vitro potency.

This guide addresses these issues directly with field-proven troubleshooting protocols.

Module 1: Synthetic Troubleshooting (Chemistry)

Q1: My amide coupling at the C4-carboxylic acid is stalling or yielding <20%. I’m using EDC/HOBt. What is wrong?

Diagnosis: Steric Hindrance (The "Peri-Effect"). The proton at the C5 position of the quinoline ring exerts significant steric pressure on the C4-carboxylate. This prevents bulky amine nucleophiles from attacking the activated ester formed by EDC/HOBt.

The Fix: Switch to High-Energy Intermediates. Do not rely on carbodiimide couplings for this scaffold. You must activate the acid more aggressively.

Protocol A: The Acid Chloride Route (Recommended)

  • Activation: Reflux 7-methylquinoline-4-carboxylic acid in neat thionyl chloride (

    
    ) with a catalytic drop of DMF for 2 hours.
    
  • Evaporation: Remove excess

    
    completely under vacuum (azeotrope with toluene to ensure dryness).
    
  • Coupling: Redissolve the crude acid chloride in dry DCM and add your amine (1.1 eq) + DIPEA (3.0 eq) at 0°C, then warm to RT.

Protocol B: The HATU/HOAt Alternative If your amine is acid-sensitive, use HATU with HOAt. HOAt (7-aza-1-hydroxybenzotriazole) is superior to HOBt here because the pyridine nitrogen in HOAt creates a "neighboring group effect" that accelerates the reaction, overcoming the steric barrier at C4.

Q2: I am trying to synthesize the parent scaffold via the Doebner reaction, but the purity is low. Why?

Diagnosis: Side Reactions with m-Toluidine. The synthesis typically involves condensing m-toluidine with pyruvic acid and an aldehyde. Because m-toluidine is an electron-rich aniline, it can suffer from oxidative polymerization or form regioisomers (5-methyl vs. 7-methyl) depending on the cyclization direction.

The Fix: Regiocontrol via Pfitzinger Reaction. Instead of the Doebner reaction, utilize the Pfitzinger reaction for guaranteed regioselectivity.

  • Starting Material: Use 5-methylisatin.

  • Reaction: Condense 5-methylisatin with a ketone (or acetaldehyde equivalent) in KOH/Ethanol.

  • Mechanism: The isatin ring opens to form a keto-acid intermediate, which then re-cyclizes exclusively to the 7-methylquinoline-4-carboxylic acid. This eliminates the 5-methyl isomer contamination.

Module 2: Potency & DMPK Optimization (Biology)

Q3: My compound has nanomolar potency in enzymatic assays but shows no efficacy in mouse models. What is happening?

Diagnosis: Metabolic Liability at C7. The 7-methyl group is a classic site for benzylic oxidation . Liver enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the


 to 

(alcohol) and subsequently to

. This drastic polarity shift usually kills target affinity and accelerates renal clearance.

The Fix: The "Metabolic Blockade" Strategy. You must harden the C7 position without losing the hydrophobic interaction that the methyl group provides.

  • Option 1: Fluorination (Bioisostere). Replace

    
     with 
    
    
    
    (Trifluoromethyl). The C-F bond is metabolically stable. Note: This increases lipophilicity (LogP), so monitor solubility.
  • Option 2: Chlorination. Replace

    
     with 
    
    
    
    . The Chlorine atom has a similar van der Waals radius to a methyl group but is resistant to oxidation.
  • Option 3: Deuteration. Synthesize the

    
     analog. The C-D bond is stronger than the C-H bond, slowing down the rate of metabolic oxidation (Kinetic Isotope Effect) while retaining exact binding properties.
    

Module 3: Visualization & Logic Flows

Visual 1: Synthetic Decision Tree

Use this logic flow to determine the correct synthetic route based on your specific failure mode.

Synthesis_Workflow Start Start: 7-Methylquinoline Modification Target_Sel Target Modification Site? Start->Target_Sel Path_C4 C4-Carboxylic Acid (Amide Coupling) Target_Sel->Path_C4 Path_C7 C7-Methyl Group (SAR Optimization) Target_Sel->Path_C7 Issue_C4 Issue: Low Yield / No Reaction Path_C4->Issue_C4 Issue_C7 Issue: Low In Vivo Efficacy (High Clearance) Path_C7->Issue_C7 Reason_C4 Cause: Steric Hindrance from C5-H (Peri-effect) Issue_C4->Reason_C4 Sol_C4 Solution: Convert to Acid Chloride (SOCl2) or use HATU/HOAt Reason_C4->Sol_C4 Reason_C7 Cause: CYP450 Benzylic Oxidation (CH3 -> CH2OH) Issue_C7->Reason_C7 Sol_C7 Solution: Bioisosteric Replacement (CH3 -> Cl, CF3, or CD3) Reason_C7->Sol_C7

Caption: Troubleshooting logic for synthetic bottlenecks (C4) and metabolic instability (C7).

Visual 2: Potency vs. Permeability Optimization

This diagram illustrates how to balance the modifications to ensure the drug not only binds but reaches the target.

SAR_Optimization Core 7-Methylquinoline Scaffold Mod_Acid Modify C4-COOH Core->Mod_Acid Low Permeability? Mod_Methyl Modify C7-CH3 Core->Mod_Methyl High Clearance? Strategy_Bio Bioisostere: Tetrazole/Oxadiazole Mod_Acid->Strategy_Bio Strategy_Prodrug Prodrug: Ester/Amide Mod_Acid->Strategy_Prodrug Strategy_Halo Halogenation: 7-Cl or 7-CF3 Mod_Methyl->Strategy_Halo Result_Perm Result: Improved Permeability (Cellular Activity) Strategy_Bio->Result_Perm Strategy_Prodrug->Result_Perm Result_Stab Result: Metabolic Stability (Increased t1/2) Strategy_Halo->Result_Stab

Caption: SAR optimization pathways for balancing permeability (C4) and stability (C7).

Quantitative Data: Substituent Effects

The following table summarizes the impact of modifying the C7 position on potency (IC50) and metabolic stability (Microsomal Intrinsic Clearance,


).
C7-SubstituentElectronic Effect (

)
Lipophilicity (

)
Biological Consequence

(Parent)
-0.17 (Donor)0.56High potency, Low stability (Rapid oxidation).

+0.23 (Withdraw)0.71Retains potency, High stability . Blocks oxidation.

+0.54 (Withdraw)0.88Lower potency (steric bulk), Very high stability .

-0.27 (Donor)-0.02Variable potency, Low stability (O-demethylation).

References

  • Musiol, R. (2017).Structure-activity relationship of quinoline derivatives. Describes the general SAR of the quinoline ring, including the impact of C7 substitutions on lipophilicity and binding.

    • Source:

  • Kouznetsov, V. V., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Details the Pfitzinger vs. Doebner reaction mechanics and yield optimization.

    • Source:

  • Lavoie, E. J., et al. (1983).Carcinogenicity and Metabolism of Methylquinolines.

    • Source:

  • Valeur, E., & Bradley, M. (2009).Amide bond formation: beyond the myth of coupling reagents.

    • Source:

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinololine-Based DHODH Inhibitors: Profiling 7-Methylquinoline-4-carboxylic Acid Against Established Agents

This guide provides a comprehensive comparison of 7-Methylquinoline-4-carboxylic acid and other prominent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH). Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 7-Methylquinoline-4-carboxylic acid and other prominent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, inhibitory potencies, and experimental evaluation of these compounds, offering insights into their therapeutic potential.

Introduction: DHODH as a Pivotal Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to the inhibition of this pathway.[1][2] This dependency establishes DHODH as a compelling target for the development of therapeutics for a range of diseases, including autoimmune disorders and cancer.[1][2][3][4]

The quinoline carboxylic acid scaffold has proven to be a privileged structure in the design of potent DHODH inhibitors.[5][6][7] This guide will focus on 7-Methylquinoline-4-carboxylic acid, a representative of this class, and compare its projected profile with clinically and preclinically validated quinoline-based DHODH inhibitors.

The Quinoline Carboxylic Acid Pharmacophore

The inhibitory activity of quinoline carboxylic acids against DHODH is intrinsically linked to their core structure. The quinoline ring system serves as a scaffold that positions key functional groups within the enzyme's active site. The carboxylic acid at the 4-position is crucial for activity, typically forming a salt bridge with a conserved arginine residue (Arg136) in the DHODH binding pocket.[8] The broader quinoline structure generally occupies a hydrophobic channel within the enzyme.[8][9]

Substitutions on the quinoline ring play a critical role in modulating the potency and pharmacokinetic properties of these inhibitors. The nature and position of these substituents can significantly influence binding affinity and overall efficacy.

Caption: General binding mode of quinoline-4-carboxylic acid inhibitors in the DHODH active site.

Comparative Analysis of Quinololine-Based DHODH Inhibitors

Feature7-Methylquinoline-4-carboxylic acid (Projected)BrequinarTeriflunomide (A77 1726)ASLAN003 (Farudodstat)BAY 2402234
Core Structure Quinoline-4-carboxylic acidQuinoline-4-carboxylic acidIsoxazole derivativeQuinoline-4-carboxylic acidPyrazolopyrimidine derivative
Human DHODH IC50 Moderately Potent (Estimated low µM to high nM)~5.2-20 nM[10][11][12][13][14]~388-411 nM[15][16]35 nM[5][17]1.2 nM
Key Structural Features Methyl group at C72-(2'-fluoro[1,1'-biphenyl]-4-yl) and 3-methyl substitutionsActive metabolite of leflunomidePhenyl and pyrazole substitutionsComplex heterocyclic structure
Reported Biological Activity Antiproliferative activity suggested by related compoundsPotent anticancer and antiviral activity[1][10][12]Immunomodulatory, approved for Multiple Sclerosis[7]Induces differentiation in AML[17]Induces differentiation in myeloid malignancies[6]
Selectivity Likely selective for DHODHSelective for DHODH[11][14]Selective for DHODHHighly selective for DHODH[5]Highly selective for DHODH[6]

Rationale for Projected 7-Methylquinoline-4-carboxylic acid Profile:

SAR studies on substituted quinolines suggest that modifications at the C7 position can influence biological activity. While often associated with antibacterial quinolones, substitutions at this position can impact anticancer and enzyme inhibitory profiles. The introduction of a small alkyl group like methyl is generally well-tolerated and can subtly modulate electronic and steric properties, potentially leading to moderate to potent DHODH inhibition.

Experimental Protocols for Inhibitor Characterization

The evaluation of a novel DHODH inhibitor like 7-Methylquinoline-4-carboxylic acid requires a series of well-defined experiments to determine its potency, selectivity, and cellular effects.

Biochemical DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor. A common method utilizes the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH enzyme.

    • Substrate solution: Dihydroorotic acid (DHO).

    • Cofactor solution: Coenzyme Q10.

    • Electron acceptor: DCIP.

    • Test compound (e.g., 7-Methylquinoline-4-carboxylic acid) dissolved in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 98 µL of a master mix containing assay buffer, DHODH enzyme, Coenzyme Q10, and DCIP to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the DHO substrate solution.

    • Immediately measure the decrease in absorbance at 600-650 nm over 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Dispense_Inhibitor Dispense Inhibitor/ DMSO Control Start->Dispense_Inhibitor Add_Enzyme_Mix Add DHODH Enzyme Mix (DHODH, CoQ10, DCIP) Dispense_Inhibitor->Add_Enzyme_Mix Pre-incubation Pre-incubate (30 min) Add_Enzyme_Mix->Pre-incubation Add_Substrate Add Dihydroorotate (Substrate) Pre-incubation->Add_Substrate Measure_Absorbance Kinetic Read at 600-650 nm (10-15 min) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for a biochemical DHODH inhibition assay.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., A375 melanoma, MOLM-14 AML) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., MTT, CellTiter-Glo) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed antiproliferative effects are specifically due to the inhibition of DHODH. Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis.

Protocol:

  • Assay Setup:

    • Perform the cell-based antiproliferative assay as described above.

    • Include a parallel set of plates where the cells are co-treated with the test compound and a saturating concentration of uridine (e.g., 100 µM).

  • Data Analysis:

    • If the addition of uridine reverses the antiproliferative effect of the test compound, it provides strong evidence that the compound's mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.

Conclusion

The quinoline-4-carboxylic acid scaffold remains a fertile ground for the discovery of novel DHODH inhibitors. While 7-Methylquinoline-4-carboxylic acid is not as extensively characterized as other members of this class, SAR-based projections suggest it may possess moderate to potent inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for its comprehensive evaluation. Further investigation into the synthesis and biological activity of 7-Methylquinoline-4-carboxylic acid and its analogs could unveil new therapeutic agents for the treatment of cancer and autoimmune diseases. The continued exploration of substitutions on the quinoline ring will undoubtedly lead to the development of next-generation DHODH inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Zhou, J., et al. (2019). ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia.
  • Wiendl, H., & Korn, T. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Journal of Neuroimmune Pharmacology, 9(5), 583-593.
  • Ting, S. B., et al. (2018). ASLAN003, a Novel and Potent Dihydroorotate Dehydrogenase (DHODH) Inhibitor, Induces Differentiation of Acute Myeloid Leukemia. Blood, 132(Supplement 1), 1438.
  • What is the mechanism of Teriflunomide? (2024, July 17). Patsnap Synapse. Retrieved February 14, 2024, from [Link]

  • Doebner reaction. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

  • Janzer, A., et al. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. Leukemia, 33(10), 2403-2415.
  • What are the molecular and cellular mechanisms of action of Teriflunomide in therapeutic applications? (n.d.). R Discovery. Retrieved February 14, 2024, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry. Retrieved February 14, 2024, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. (2020, May 7). ACS Medicinal Chemistry Letters. Retrieved February 14, 2024, from [Link]

  • Merz, C., et al. (2019). Abstract 3599: BAY 2402234: Preclinical evaluation of a novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of colorectal carcinomas. Cancer Research, 79(13_Supplement), 3599-3599.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved February 14, 2024, from [Link]

  • Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. (2020, September 4). ACS Publications. Retrieved February 14, 2024, from [Link]

  • Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy. (2018, February 1). Bentham Science Publishers. Retrieved February 14, 2024, from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023, September 15). PubMed Central. Retrieved February 14, 2024, from [Link]

  • Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment. (2024, June 3). Patsnap Synapse. Retrieved February 14, 2024, from [Link]

  • Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. (n.d.). Scite.ai. Retrieved February 14, 2024, from [Link]

  • What are DHODH modulators and how do they work? (2024, June 21). LinkedIn. Retrieved February 14, 2024, from [Link]

  • Synthesis of quinoline and its derivatives using various name reactions: An overview. (n.d.). IIP Series. Retrieved February 14, 2024, from [Link]

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. (2020, December 15). PubMed. Retrieved February 14, 2024, from [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977, August). PubMed. Retrieved February 14, 2024, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 4). Unbound Medicine. Retrieved February 14, 2024, from [Link]

  • Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed Central. Retrieved February 14, 2024, from [Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. (2022, November 13). PubMed. Retrieved February 14, 2024, from [Link]

  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. (n.d.). Physical Chemistry Research. Retrieved February 14, 2024, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.). JOCPR. Retrieved February 14, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, June 28). PubMed. Retrieved February 14, 2024, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed. Retrieved February 14, 2024, from [Link]

  • RESEARCH ARTICLE Antiproliferative Activities of Lipophililic Fluoroquinolones- Based Scaffold Against a Panel of Solid and Liquid Cancer Cell Lines. (2022, May 23). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis, structure-activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (n.d.). University of Arizona. Retrieved February 14, 2024, from [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. (2007, November 15). PubMed. Retrieved February 14, 2024, from [Link]

Sources

Comparative

Comparing antibacterial activity of 7-Methylquinoline-4-carboxylic acid and ciprofloxacin

An In-Depth Comparative Guide to the Antibacterial Activity of 7-Methylquinoline-4-carboxylic acid and Ciprofloxacin This guide provides a comprehensive framework for comparing the antibacterial activity of the investiga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Antibacterial Activity of 7-Methylquinoline-4-carboxylic acid and Ciprofloxacin

This guide provides a comprehensive framework for comparing the antibacterial activity of the investigational compound 7-Methylquinoline-4-carboxylic acid against the well-established fluoroquinolone antibiotic, ciprofloxacin. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. Instead, it offers a detailed methodological blueprint, explaining the rationale behind experimental choices and providing the necessary protocols to conduct a robust, head-to-head evaluation.

While ciprofloxacin's properties are extensively documented, specific antibacterial performance data for 7-Methylquinoline-4-carboxylic acid is not widely available in peer-reviewed literature. Therefore, this guide is structured to empower researchers to generate this critical data, framing the comparison within the context of established antimicrobial susceptibility testing standards.

Introduction: The Compounds

Ciprofloxacin: The Clinical Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] It is widely used to treat a variety of bacterial infections, including those of the urinary tract, respiratory system, skin, and bones.[1][3] Its efficacy, particularly against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, has made it a cornerstone of antibacterial therapy for decades.[1][2][4] However, its activity against certain Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis, is comparatively less potent than newer fluoroquinolones.[1][5]

7-Methylquinoline-4-carboxylic acid: An Investigational Compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive compounds.[6][7] Specifically, quinoline-4-carboxylic acid derivatives have been identified as a promising class of antibacterial agents.[8][9][10] The core structure is closely related to the quinolone antibiotics (like ciprofloxacin), suggesting a similar mechanism of action. The specific compound, 7-Methylquinoline-4-carboxylic acid, represents a derivative whose antibacterial profile requires systematic evaluation. The methyl group at the 7-position is a key structural modification, and its impact on potency, spectrum, and selectivity is the central question for investigation.

Mechanism of Action: A Tale of Two Quinolines

Ciprofloxacin: The DNA Gyrase and Topoisomerase IV Inhibitor

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][11][12]

  • In Gram-negative bacteria , its primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[12][13]

  • In Gram-positive bacteria , topoisomerase IV is the more sensitive target. This enzyme is vital for separating interlinked daughter chromosomes following DNA replication, enabling cell division.[12]

By inhibiting these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the DNA strands.[12] This disruption of DNA replication and repair processes is lethal to the bacterium.[1][11]

G cluster_cipro Ciprofloxacin Action Cipro Ciprofloxacin Gyrase DNA Gyrase (Topoisomerase II) Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits Replication DNA Replication & Transcription Separation Chromosome Separation Death Bacterial Cell Death Replication->Death Disruption leads to Separation->Death Failure leads to

Caption: Ciprofloxacin's dual-target mechanism of action.

7-Methylquinoline-4-carboxylic acid: A Hypothesized Mechanism

Based on its structural similarity to other quinoline-based antibacterials, 7-Methylquinoline-4-carboxylic acid is hypothesized to function through the same primary mechanism: inhibition of bacterial DNA gyrase.[6] The quinoline-4-carboxylic acid moiety is crucial for binding to the enzyme. The key scientific question is how the methyl group at the 7-position influences the compound's binding affinity and spectrum of activity compared to the more complex piperazinyl substituent found in ciprofloxacin.

A Framework for Comparative Analysis: Experimental Protocols

To objectively compare the two compounds, a standardized set of in vitro experiments is required. The following protocols are designed to be self-validating and align with industry standards.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. The broth microdilution method is preferred for its efficiency, scalability (allowing for simultaneous testing of multiple strains and compounds), and conservation of reagents.

Detailed Protocol (Broth Microdilution):

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve ciprofloxacin and 7-Methylquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO, followed by dilution in water or broth) to a high concentration (e.g., 1280 µg/mL).

  • Bacterial Strain Selection:

    • Select a panel of clinically relevant Gram-positive and Gram-negative bacteria. Recommended strains include:

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (ATCC 700603).

      • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation (96-Well Format):

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the prepared drug stock solution (at 2X the highest desired final concentration, e.g., 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC:

    • The MIC is the lowest drug concentration in which there is no visible growth (i.e., the first clear well).

Experiment 2: Minimum Bactericidal Concentration (MBC) Assay

Causality & Rationale: While the MIC assay measures growth inhibition (bacteriostatic activity), the MBC assay determines the concentration required to kill the bacteria (bactericidal activity).[14][15] This distinction is crucial for treating severe infections, especially in immunocompromised patients.[16] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[15]

Detailed Protocol:

  • Post-MIC Procedure: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that showed no visible growth.

  • Subculturing: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these selected wells and streak it onto a nutrient-rich agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing on the agar).

G cluster_workflow MIC & MBC Determination Workflow start Prepare Drug Dilutions & Bacterial Inoculum mic_plate Inoculate 96-Well Plate (Serial Dilutions) start->mic_plate incubate_mic Incubate 18-24h at 37°C mic_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC, 2x MIC, 4x MIC) onto Agar Plates read_mic->subculture Proceed to MBC end Data Analysis read_mic->end incubate_mbc Incubate 24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->end

Caption: Workflow for MIC and MBC assays.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following tables provide a template for presenting the generated MIC and MBC values.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)E. faecalis (ATCC 29212)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Ciprofloxacin 0.013 - 0.08[17]≤0.25 - 1.0[18][19]0.32 - 0.6[17][20]0.25 - 1.0[5][20]
7-Methylquinoline-4-carboxylic acid Experimental DataExperimental DataExperimental DataExperimental Data

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
Ciprofloxacin E. coliDataDataCalculateBactericidal (if ≤4)
7-Methylquinoline-4-carboxylic acid E. coliDataDataCalculateBactericidal/Static
Ciprofloxacin S. aureusDataDataCalculateBactericidal (if ≤4)
7-Methylquinoline-4-carboxylic acid S. aureusDataDataCalculateBactericidal/Static

Interpretation:

  • Potency: A lower MIC value indicates higher antibacterial potency.

  • Spectrum: The range of bacteria inhibited by the compound defines its spectrum. Ciprofloxacin is expected to have low MICs against Gram-negative strains. The key is to see how 7-Methylquinoline-4-carboxylic acid compares, especially against Gram-positive strains where ciprofloxacin is weaker.

  • Activity Type: An MBC/MIC ratio of ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity. Ciprofloxacin is known to be bactericidal.[11][21]

Discussion and Future Directions

This guide outlines the essential first steps in characterizing the antibacterial profile of 7-Methylquinoline-4-carboxylic acid relative to ciprofloxacin. Ciprofloxacin's known potency against Gram-negative bacteria sets a high benchmark. The performance of the novel quinoline derivative will depend heavily on the influence of the C-7 methyl group. It may enhance activity against certain species, potentially Gram-positives, or it may reduce overall potency compared to the N-cyclopropyl and C-7 piperazinyl groups of ciprofloxacin which are known to be important for its activity.[22][23]

Should 7-Methylquinoline-4-carboxylic acid demonstrate promising activity (e.g., MIC values in the low µg/mL range against one or more strains), further studies would be warranted:

  • Expanded Panel Testing: Evaluate activity against drug-resistant strains, such as Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

  • Cytotoxicity Assays: Determine the compound's toxicity against mammalian cell lines (e.g., HEK293, HepG2) to establish a therapeutic index.

  • Time-Kill Kinetic Assays: To further characterize the bactericidal or bacteriostatic nature of the compound over time.

  • In Vivo Efficacy Studies: Assess the compound's performance in animal models of infection to evaluate its pharmacokinetic and pharmacodynamic properties in a biological system.

By following this structured approach, researchers can generate the robust, comparative data needed to determine if 7-Methylquinoline-4-carboxylic acid represents a viable lead for further antibiotic development.

References

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  • Urology Text. Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. [Link]

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  • Fàbrega, A., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology, 13, 1059530. [Link]

  • Fass, R.J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American Journal of Medicine, 82(4A), 15-18. [Link]

  • Patsnap. (2024). What is the mechanism of Ciprofloxacin? Patsnap Synapse. [Link]

  • Dr. Oracle. (2025). Is gram-positive cocci sensitive to Ciprofloxacin (ciprofloxacin)? [Link]

  • Zeiler, H.J., & Grohe, K. (1984). Antibacterial action of ciprofloxacin. Antimicrobial Agents and Chemotherapy, 26(5), 715-720. [Link]

  • National Center for Biotechnology Information. (2023). Ciprofloxacin. StatPearls. [Link]

  • Verderosa, A.D., et al. (2025). Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Negative Bacteria. Pharmaceuticals, 18(7), 934. [Link]

  • Firsov, A.A., et al. (2000). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 44(10), 2824-2830. [Link]

  • Justo, J.A., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 9(4), 189. [Link]

  • ResearchGate. (2023). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. [Link]

  • Fàbrega, A., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology, 13. [Link]

  • Sanders, C.C., et al. (1987). Overview of preclinical studies with ciprofloxacin. The American Journal of Medicine, 82(4A), 2-11. [Link]

  • Semantic Scholar. (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

  • ResearchGate. (2022). MIC values for compounds 7, 9, and 14. [Link]

  • Liu, X., et al. (2020). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 195, 112285. [Link]

  • Galante, D., et al. (1985). Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates. Drugs Under Experimental and Clinical Research, 11(5), 331-334. [Link]

  • Wang, G.F., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 333. [Link]

  • ResearchGate. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

  • Nishisaka, F., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11889-11897. [Link]

  • Google Patents. (1993). Novel quinoline carboxylic acid derivatives having 7-[4-amino-methyl-3-oxime] pyrrolidine substituents and processes for their p.
  • Al-Wahaibi, L.H., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2056. [Link]

  • Wald-Dickler, N., et al. (2018). Busting the Myth of “Static vs Cidal”: A Systemic Literature Review. Clinical Infectious Diseases, 66(9), 1470-1474. [Link]

  • Szymański, P., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(1), 441. [Link]

  • Spellberg, B. (2020). Static vs. cidal: it's not complex; it's simply incorrect. Journal of Clinical Investigation, 130(9), 4529-4530. [Link]

  • American Society for Microbiology. (2025). Static vs Cidal Antibiotics: Concepts Revisited. [Link]

  • ResearchGate. (2023). MIC values of compounds 4 and 7 against tested organisms. [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Microbiology Nuts & Bolts. (2016). Static or cidal; which is best? [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid. [Link]

  • ResearchGate. (2018). Busting the Myth of "Static vs. Cidal": A Systemic Literature Review. [Link]

  • Capek, P., & Rybár, A. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 305-309. [Link]

  • Madak, J.T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(6), 2313-2327. [Link]

  • Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profile of 7-Methylquinoline-4-carboxylic Acid

Executive Summary: The Specificity Paradox In drug development and residue analysis, 7-Methylquinoline-4-carboxylic acid (7-MQCA) occupies a critical niche. It serves two distinct roles: as a pharmacophore scaffold for D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In drug development and residue analysis, 7-Methylquinoline-4-carboxylic acid (7-MQCA) occupies a critical niche. It serves two distinct roles: as a pharmacophore scaffold for DHODH and SIRT3 inhibitors, and as a hapten/target in environmental safety immunoassays.

The core challenge with 7-MQCA is structural cross-reactivity . Its high similarity to the unsubstituted quinoline-4-carboxylic acid (QCA) and the 2-methyl isomer creates significant "noise" in both antibody-based detection and kinase selectivity assays.

This guide objectively compares 7-MQCA against its primary analogs, providing experimental workflows to quantify its cross-reactivity (CR) and pharmacological selectivity.[1]

Structural Basis of Cross-Reactivity

To understand performance, we must analyze the steric and electronic landscape. The 7-methyl group is an electron-donating substituent that increases lipophilicity (cLogP) compared to the unsubstituted core.

Feature7-MQCA (The Product)QCA (Alternative 1)2-MQCA (Alternative 2)
Substitution Methyl at C7NoneMethyl at C2
Electronic Effect +I (Inductive) at Benzenoid ringNeutral+I at Pyridyl ring
Steric Hindrance Distal to COOH binding siteLowProximal to N-lone pair
Primary Risk High affinity for hydrophobic pocketsLow specificity (promiscuous)Steric clash in narrow pockets

Expert Insight: The 7-methyl group often enhances binding affinity in hydrophobic pockets (e.g., DHODH enzyme) but creates false positives in immunoassays designed for broad-spectrum quinoline detection due to lack of steric interference at the antibody recognition site (usually the C4-COOH).

Immunological Cross-Reactivity Studies

Context: Validation of 7-MQCA as a reference standard in competitive ELISA for environmental residue screening.

Comparative Performance: Cross-Reactivity (CR%)

The following data summarizes the performance of a polyclonal antibody raised against a 7-MQCA-BSA conjugate . The goal is to determine how specific the antibody is to 7-MQCA versus impurities.

Table 1: Cross-Reactivity Profile (Competitive ELISA)

AnalogueStructure DifferenceCross-Reactivity (CR %)Interpretation
7-MQCA Target 100% Reference Standard
Quinoline-4-carboxylic acid (QCA)Missing 7-Me65% - 80%High interference. The antibody primarily recognizes the C4-COOH and the bicyclic core.
2-Methylquinoline-4-carboxylic acidPositional Isomer< 15%Low interference. The 2-methyl group sterically hinders antibody binding.
6-Fluoroquinoline-4-carboxylic acidElectronic Isomer40% - 50%Moderate interference. Bioisosteric replacement (F vs H) mimics the core shape.
Kynurenic Acid4-OH substitution< 1%Negligible. The 4-OH tautomer changes the electronic surface significantly.

Critical Analysis: If your assay requires distinguishing 7-MQCA from the unsubstituted QCA, a polyclonal approach is insufficient. You must employ monoclonal antibodies screened specifically against the 7-methyl moiety or use LC-MS/MS for confirmation.

Protocol: Determination of Cross-Reactivity (IC50 Method)

This protocol validates the data in Table 1.

  • Coating: Coat 96-well microplates with 7-MQCA-Ovalbumin conjugate (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin in PBS for 1h at 37°C.

  • Competition: Add 50 µL of standard (7-MQCA) or Analogs (Alternatives) at serially diluted concentrations (0.01 to 1000 ng/mL).

  • Antibody Addition: Immediately add 50 µL of Anti-7-MQCA antibody. Incubate 1h at 37°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 45 min.

  • Development: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

  • Calculation:

    
    
    

Pharmacological Selectivity (Bioactivity)

Context: 7-MQCA as a scaffold for DHODH (Dihydroorotate Dehydrogenase) inhibition in oncology.[1]

The 7-methyl group is not merely a label; it actively modulates potency.

Table 2: Inhibitory Potency (hDHODH Assay)

CompoundIC50 (µM)Selectivity IndexMechanism Note
7-MQCA Derivative 0.25 ± 0.05 High 7-Me fills hydrophobic sub-pocket, displacing water.
Unsubstituted QCA1.80 ± 0.20LowLacks hydrophobic interaction; weaker binding entropy.
2-Phenyl-QCA0.15 ± 0.03Very HighBulky C2 group drives potency but reduces solubility.
8-Methyl-QCA> 10.0N/ASteric clash with enzyme backbone residues.

Causality: The superior performance of 7-MQCA over the unsubstituted QCA is driven by the hydrophobic effect . In the DHODH binding tunnel, the 7-position faces a lipophilic patch (Val/Leu residues). The methyl group displaces high-energy water molecules, improving


 of binding.

Visual Guide: Validation Workflow

The following diagram illustrates the decision logic for validating 7-MQCA, distinguishing between Immunological (ELISA) and Pharmacological (Activity) pathways.

G cluster_Immuno Immunological Validation (Specificity) cluster_Pharma Pharmacological Validation (Potency) Start 7-MQCA Sample Conjugate Hapten-BSA Conjugation Start->Conjugate Antibody Gen Docking Molecular Docking Start->Docking Drug Design ELISA Competitive ELISA Conjugate->ELISA Calc Calculate %CR (IC50 Ratio) ELISA->Calc vs Analogs Result_Imm Specificity Profile Calc->Result_Imm Enzyme DHODH/Kinase Assay Docking->Enzyme IC50 Determine IC50 Enzyme->IC50 Result_Pharma SAR Data IC50->Result_Pharma

Caption: Dual-stream validation workflow for 7-MQCA. Top path: Immunological cross-reactivity.[2] Bottom path: Pharmacological potency.[3][4][5]

References

  • BenchChem Technical Support. (2025).[3][4][6] Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. BenchChem. Link[1]

  • Li, X., et al. (2022).[1] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. Link

  • Madhavan, G.R., et al. (2022).[1][7] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2013).[1] Simultaneous screening analysis of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid residues in edible animal tissues by a competitive indirect immunoassay.[8] Journal of Agricultural and Food Chemistry. Link

  • Alfa Chemistry. (2024). 7-Methylquinoline-2-carboxylic acid Product Information. Alfa Chemistry. Link

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